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  • Product: 4-Nitro-D-phenylalanine hydrate
  • CAS: 444777-67-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitro-D-phenylalanine Hydrate

Abstract This technical guide provides a comprehensive overview of the synthesis and purification of 4-Nitro-D-phenylalanine hydrate, a critical building block in pharmaceutical research and development. The document det...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Nitro-D-phenylalanine hydrate, a critical building block in pharmaceutical research and development. The document details a robust laboratory-scale synthesis protocol via the electrophilic nitration of D-phenylalanine, emphasizing reaction mechanism, control of critical process parameters, and stringent safety protocols. Furthermore, it outlines a systematic approach to the purification of the crude product to yield high-purity 4-Nitro-D-phenylalanine hydrate, suitable for demanding applications such as peptide synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-Nitro-D-phenylalanine

4-Nitro-D-phenylalanine is an unnatural amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a nitro group onto the phenyl ring of D-phenylalanine imparts unique electronic and steric properties, making it a valuable tool for probing biological systems and a key intermediate in the synthesis of novel therapeutics.[1] Specifically, it serves as a precursor for the corresponding 4-amino-D-phenylalanine, a component of various peptide-based drugs. The D-chiral configuration is often employed to enhance peptide stability against enzymatic degradation in vivo. This guide focuses on the synthesis of the hydrated form, which is frequently the stable solid form isolated under typical laboratory conditions.[2]

Synthesis of 4-Nitro-D-phenylalanine: Electrophilic Aromatic Substitution

The most common and direct method for synthesizing 4-Nitro-D-phenylalanine is the electrophilic aromatic substitution (EAS) of D-phenylalanine using a mixed acid nitrating agent.[3] This approach leverages the reactivity of the aromatic ring while navigating the challenges posed by the existing amino and carboxylic acid functionalities.

The Underlying Chemistry: Mechanism of Nitration

The nitration of the phenyl ring of D-phenylalanine proceeds via a well-established EAS mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich π-system of the benzene ring of D-phenylalanine attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

  • Regioselectivity: Under the strongly acidic conditions of the reaction, the amino group of phenylalanine is protonated to form an ammonium group (-NH₃⁺). This protonated group is a meta-director. However, the reaction predominantly yields the para-substituted product (4-nitro) along with some ortho-substituted isomer (2-nitro). This outcome is attributed to the steric hindrance at the ortho positions from the bulky side chain, which favors substitution at the less hindered para position.

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O D-Phe D-Phenylalanine H2O H₂O Arenium_Ion Arenium Ion (Resonance Stabilized) D-Phe->Arenium_Ion + NO₂⁺ 4-Nitro-D-Phe 4-Nitro-D-phenylalanine Arenium_Ion->4-Nitro-D-Phe - H⁺

Caption: Mechanism of Electrophilic Nitration of D-Phenylalanine.

Critical Experimental Parameters & Rationale

Successful and safe synthesis hinges on the precise control of several key parameters:

ParameterRecommended ValueRationale
Temperature -5 to 5 °CThe nitration reaction is highly exothermic. Low temperatures are crucial to prevent runaway reactions, reduce the formation of byproducts from oxidation, and minimize the formation of dinitrated species.[3]
Ratio of H₂SO₄:HNO₃ ~2:1 (v/v)Sulfuric acid acts as both a catalyst to generate the nitronium ion and a dehydrating agent, absorbing the water formed during the reaction, which would otherwise inhibit the reaction.[3]
Rate of Addition Slow, dropwisePrevents localized overheating and ensures a controlled reaction rate, enhancing safety and product selectivity.
Reaction Time 2-3 hoursSufficient time for the reaction to proceed to completion at low temperatures. Reaction progress should ideally be monitored by a suitable technique like TLC.
Detailed Experimental Protocol: Synthesis

Safety First: This procedure involves highly corrosive and oxidizing acids. It is mandatory to perform this synthesis in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. An ice bath for emergency cooling must be readily accessible.

  • Preparation of the Nitrating Mixture:

    • In a flask immersed in an ice/salt bath, add 40 mL of concentrated sulfuric acid (98%).

    • Slowly, with continuous stirring, add 20 mL of concentrated nitric acid (70%) to the sulfuric acid. The addition should be dropwise to maintain the temperature of the mixture below 10 °C.

    • Cool the resulting nitrating mixture to 0 °C.

  • Dissolution of D-phenylalanine:

    • In a separate, larger three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 80 mL of concentrated sulfuric acid (98%).

    • Cool the flask to below 5 °C in an ice/salt bath.

    • Slowly and in portions, add 20 g of D-phenylalanine to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the D-phenylalanine has dissolved.

  • Nitration Reaction:

    • Once the D-phenylalanine solution is homogeneous and cooled to 0 °C, begin the dropwise addition of the cold nitrating mixture from the dropping funnel.

    • Maintain the internal reaction temperature between -5 and 5 °C throughout the addition. This is the most critical phase for temperature control.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Work-up and Isolation:

    • Prepare a large beaker containing approximately 500 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.

    • The crude 4-Nitro-D-phenylalanine will precipitate as a pale-yellow solid.

    • Allow the ice to melt completely, then collect the crude product by vacuum filtration.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

    • Press the solid as dry as possible on the filter. The typical yield of the crude product is in the range of 60-70%.

Purification of 4-Nitro-D-phenylalanine Hydrate

The crude product from the nitration reaction contains unreacted starting material, regioisomers (primarily 2-Nitro-D-phenylalanine), and potentially some condensation byproducts.[3] Recrystallization is the most effective method for purifying the crude solid to obtain the desired 4-Nitro-D-phenylalanine hydrate with high purity.

The Principle of Recrystallization

Recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature.[4] For polar molecules like amino acids, a mixed solvent system, such as an alcohol and water, is often effective.[5]

Purification_Workflow Start Crude 4-Nitro-D-phenylalanine Dissolution Dissolve in minimum amount of hot Ethanol/Water Start->Dissolution Hot_Filtration Hot Filtration (optional) to remove insoluble impurities Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature, then Ice Bath Hot_Filtration->Cooling Crystallization Formation of Pure Crystals Cooling->Crystallization Filtration Vacuum Filtration to collect crystals Crystallization->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product Pure 4-Nitro-D-phenylalanine Hydrate Drying->Final_Product

Caption: General workflow for purification by recrystallization.

Detailed Experimental Protocol: Purification
  • Solvent Selection: An ethanol-water mixture is a suitable solvent system. The crude product is highly soluble in hot aqueous ethanol and sparingly soluble in the cold mixture.

  • Recrystallization Procedure:

    • Place the crude, moist 4-Nitro-D-phenylalanine into an Erlenmeyer flask.

    • Add a minimal amount of a 1:1 (v/v) mixture of ethanol and deionized water.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent to ensure good recovery.

    • If any insoluble impurities are present, perform a hot filtration.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals.

    • Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least one hour to maximize the yield of the precipitate.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any adhering mother liquor containing impurities.

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product should be a faintly yellow crystalline powder.[1]

Characterization and Quality Control

Ensuring the identity, purity, and chiral integrity of the final product is paramount. A combination of analytical techniques should be employed.

Analysis TechniqueParameter MeasuredExpected Result
Melting Point Thermal transitionSharp melting point (with decomposition) around 214-221 °C for the hydrate.[1] A broad melting range indicates impurities.
HPLC (Reversed-Phase) Chemical PurityPurity ≥ 99% is typically achievable after recrystallization.[6]
Chiral HPLC Enantiomeric Excess (e.e.)e.e. > 99% for the D-enantiomer. This confirms the retention of stereochemistry during the synthesis.[1]
¹H NMR Chemical StructureThe spectrum should show characteristic peaks for the aromatic protons (shifted downfield due to the nitro group) and the aliphatic protons of the phenylalanine backbone.
FT-IR Spectroscopy Functional GroupsPresence of characteristic absorption bands for N-O stretching (nitro group), N-H, C=O, and O-H stretching.
Karl Fischer Titration Water ContentConfirms the presence and stoichiometry of water of hydration. For a monohydrate, the water content should be approximately 7.89%.
Optical Rotation ChiralityA specific rotation value consistent with the pure D-enantiomer (e.g., [a]D20 = -7 ± 1° in 5N HCl).[1]

Conclusion

The synthesis and purification of 4-Nitro-D-phenylalanine hydrate is a well-established yet exacting process that demands careful attention to experimental detail and safety. The electrophilic nitration of D-phenylalanine, when performed under controlled temperature conditions, provides a reliable route to the crude product. Subsequent purification by recrystallization from an appropriate solvent system, such as ethanol-water, is crucial for removing isomeric and other impurities. The protocols detailed in this guide, when followed diligently, provide a robust framework for producing high-purity 4-Nitro-D-phenylalanine hydrate. Rigorous analytical characterization is essential to validate the chemical identity, purity, and, critically, the enantiomeric integrity of the final product, ensuring its suitability for advanced applications in pharmaceutical R&D.

References

  • Chem-Impex. (n.d.). 4-Nitro-DL-phenylalanine hydrate.
  • University of Babylon. (n.d.). Lab (1): Qualitative tests of amino acids. Retrieved from College of Pharmacy, University of Babylon.
  • Zakarian Lab, UC Santa Barbara. (n.d.). Section I - Zakarian Lab Safety Protocol. Retrieved from UC Santa Barbara Chemistry and Biochemistry.
  • Google Patents. (n.d.). EP0703900B1 - Process for the preparation of phenylalanine derivatives or homologues containing a guanidino or modified guanidino group useful for the preparation GnRH of antagonistic peptides.
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • ResearchGate. (n.d.). Study on the synthesis of L-4-nitrophenylalanine.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
  • OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
  • Ruifu Chemical. (n.d.). 4-Nitro-L-Phenylalanine Hydrate CAS 949-99-5 Purity >99.0% (HPLC) Factory.
  • Sigma-Aldrich. (n.d.). 4-Nitro-L-phenylalanine monohydrate.
  • ChemicalBook. (n.d.). 4-Nitro-D-phenylalanine hydrate | 56613-61-7.
  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Org. Synth. 2020, 97, 96-124.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Nitro-o-phenylenediamine.
  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
  • Astec. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Chem-Impex. (n.d.). 4-Nitro-D-phenylalanine monohydrate.
  • BenchChem. (n.d.). "solvent selection for effective recrystallization of nitroaromatic compounds".
  • PubMed. (2014). Crystal growth, structural, thermal and mechanical behavior of l-arginine 4-nitrophenolate 4-nitrophenol dihydrate (LAPP) single crystals.
  • ResearchGate. (n.d.). Study on the synthesis of L-4-nitrophenylalanine.
  • Sigma-Aldrich. (n.d.). 4-Nitro-D-phenylalanine monohydrate.
  • ResearchGate. (n.d.). Thermal analysis of salts from 4-nitrophenol and aliphatic amines.
  • PubMed. (2009). Analysis of Hydroxylation and Nitration Products of D-phenylalanine for in Vitro and in Vivo Radical Determination Using High-Performance Liquid Chromatography and Photodiode Array Detection.
  • NextSDS. (n.d.). 4-NITRO-DL-PHENYLALANINE HYDRATE — Chemical Substance Information.
  • PubMed. (n.d.). Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite.
  • Scribd. (n.d.). 4 Nitrophenethylamine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Nitro-D-phenylalanine.
  • MDPI. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution.
  • Alfa Chemistry. (n.d.). CAS 444777-67-7 4-Nitro-d-phenylalanine hydrate.
  • PubMed Central (PMC). (n.d.). Minimalistic ice recrystallisation inhibitors based on phenylalanine.
  • Reddit. (2019, October 18). Recrystallization solvent for boc-L-Phenylalanine.
  • Google Patents. (n.d.). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.

Sources

Exploratory

discovery and history of nitrated amino acids

The Genesis and Analytical Evolution of Nitrated Amino Acids: A Comprehensive Technical Guide Executive Summary The discovery of nitrated amino acids—most notably 3-nitrotyrosine (3-NT) and 6-nitrotryptophan—fundamentall...

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Author: BenchChem Technical Support Team. Date: April 2026

The Genesis and Analytical Evolution of Nitrated Amino Acids: A Comprehensive Technical Guide

Executive Summary

The discovery of nitrated amino acids—most notably 3-nitrotyrosine (3-NT) and 6-nitrotryptophan—fundamentally shifted our understanding of free radical biology. Originally viewed merely as static biomarkers of nitrosative stress, nitrated amino acids are now recognized as critical post-translational modifications that can alter protein function, drive immunogenicity, and serve as predictive diagnostic signatures for inflammatory and degenerative diseases. This whitepaper provides an authoritative analysis of the biochemical mechanisms, artifact-free analytical workflows, and clinical implications of amino acid nitration.

Historical Context: The Discovery of a "Stealthy" Oxidant

The foundation of nitrated amino acid biology was laid following the discovery that the endothelium-derived relaxing factor (EDRF) was, in fact, the free radical nitric oxide ( ∙NO ) . While ∙NO itself is a vital signaling molecule, its dark side emerges during inflammatory bursts.

In 1990, Beckman and colleagues proposed that ∙NO reacts at diffusion-controlled rates with the superoxide anion ( O2∙−​ ) to form a highly reactive, "stealthy" oxidant: peroxynitrite ( ONOO− ) . Because peroxynitrite is extremely short-lived in biological systems (half-life of ~10–20 ms), detecting it directly in vivo was nearly impossible . The critical breakthrough occurred when Ischiropoulos et al. identified that peroxynitrite leaves a stable, covalent "footprint" on proteins by nitrating the aromatic ring of tyrosine residues, yielding 3-nitrotyrosine .

Biochemical Mechanisms of Amino Acid Nitration

Contrary to early assumptions, peroxynitrite does not nitrate tyrosine directly. The process is governed by a complex cascade of free radical chemistry, heavily dependent on physiological carbon dioxide ( CO2​ ) .

  • The CO2​ Shunt: Peroxynitrite reacts rapidly with CO2​ to form nitrosoperoxycarbonate ( ONOOCO2−​ ).

  • Homolysis: This intermediate undergoes homolytic cleavage to generate two potent radicals: the carbonate radical ( CO3∙−​ ) and nitrogen dioxide ( ∙NO2​ ) .

  • Radical Recombination: The CO3∙−​ radical oxidizes the phenol ring of a tyrosine residue to a tyrosyl radical ( Tyr∙ ). Subsequently, a diffusion-controlled radical-radical recombination occurs between Tyr∙ and ∙NO2​ , finalizing the formation of 3-nitrotyrosine .

While tyrosine is the most abundant target, other aromatic amino acids are also susceptible. For instance, tryptophan nitration yielding 6-nitrotryptophan has recently emerged as a critical modification in the immunoglobulin light chains of patients with early-stage atopic dermatitis .

Pathway O2 Superoxide (O2•-) ONOO Peroxynitrite (ONOO-) O2->ONOO Diffusion-controlled NO Nitric Oxide (•NO) NO->ONOO Radicals CO3•- & NO2• Radicals ONOO->Radicals + CO2 (Fast) CO2 Carbon Dioxide (CO2) CO2->Radicals TyrRad Tyrosyl Radical (Tyr•) Radicals->TyrRad NitroTyr 3-Nitrotyrosine (3-NT) Radicals->NitroTyr Tyr Tyrosine Residue Tyr->TyrRad Oxidation by CO3•- TyrRad->NitroTyr + NO2• (Recombination)

Caption: Biochemical pathway of peroxynitrite-mediated tyrosine nitration via carbonate radicals.

Analytical Workflows: The Quest for Absolute Quantitation

The historical literature on 3-NT is plagued by artificially inflated baseline levels due to methodological flaws. Immunological methods (ELISA) offer high throughput but suffer from cross-reactivity and require multiple 3-NT residues for optimal capture . Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent sensitivity but requires harsh derivatization steps that can inadvertently generate nitration artifacts .

Today, Stable Isotopic Dilution Analysis Liquid Chromatography-Tandem Mass Spectrometry (SIDA LC-MS/MS) is the undisputed gold standard and reference method . SIDA LC-MS/MS allows for the concurrent, artifact-free detection of nitrated, oxidized, and glycated amino acids (the "AGEomics" profile) with absolute structural specificity .

Workflow Sample Biological Sample Spike Add 13C/15N-3NT Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Prevents artifactual nitration SPE Solid Phase Extraction Hydrolysis->SPE Releases free amino acids LC Liquid Chromatography SPE->LC Removes matrix salts MS Tandem Mass Spec (MRM) LC->MS Resolves analytes Data Absolute Quantitation MS->Data Light/Heavy isotope ratio

Caption: LC-MS/MS analytical workflow for the artifact-free quantification of 3-nitrotyrosine.

Step-by-Step Methodology: SIDA LC-MS/MS Protocol

To establish a self-validating analytical system, researchers must strictly adhere to the following workflow to prevent ex vivo artifacts:

Phase 1: Sample Quenching & Isotope Spiking

  • Action: Immediately upon collection, spike biological fluids (e.g., plasma) with a heavy-isotope internal standard ( 13C9​,15N -3-nitrotyrosine) and a radical scavenger (e.g., BHT).

  • Causality: Ex vivo auto-oxidation and residual myeloperoxidase activity can artificially nitrate native tyrosine during storage. The heavy standard acts as a self-validating control; because it shares identical physicochemical properties with endogenous 3-NT, it perfectly corrects for downstream extraction losses and MS ion suppression .

Phase 2: Enzymatic Proteolysis

  • Action: Digest the protein pellet using a sequential combination of Pronase E and Aminopeptidase M at pH 7.4 at 37°C for 18 hours.

  • Causality: Traditional acid hydrolysis (e.g., 6M HCl at 110°C) is catastrophic for nitrated amino acid analysis. In the presence of physiological nitrite ( NO2−​ ), low pH drives the artifactual nitration of unmodified tyrosine, yielding massive false positives . Enzymatic cleavage at physiological pH completely bypasses this artifact pathway.

Phase 3: Solid Phase Extraction (SPE) Enrichment

  • Action: Load the hydrolysate onto a pre-conditioned C18 SPE cartridge, wash with 5% methanol, and elute with 80% methanol containing 0.1% formic acid.

  • Causality: Biological matrices contain high concentrations of salts and unmodified amino acids that cause severe ionization suppression in the mass spectrometer. SPE desalts the sample and selectively concentrates hydrophobic aromatic residues.

Phase 4: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Resolve the eluate on a reverse-phase C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Detect via positive-ion electrospray ionization (ESI+). Monitor the specific MRM transitions: m/z 227.1 181.1 for endogenous 3-NT, and m/z 237.1 190.1 for the heavy standard.

  • Causality: The mass transition corresponds to the loss of the formic acid/nitro group. This dual-mass filtration (precursor product) provides absolute structural specificity, ensuring that isobaric interferences do not skew the absolute quantitation .

Quantitative Biomarker Thresholds in Pathophysiology

The precise quantification of nitrated amino acids has revealed their utility in stratifying disease severity and detecting early-stage pathologies before clinical symptoms arise.

Biological MatrixPathophysiological StateNitrated Amino Acid LevelClinical Significance
Human Plasma Healthy Control~6.1 μmol / mol TyrosineRepresents basal physiological nitrosative tone [[1]]([Link]).
Human Plasma Major Trauma (No ALI)41.5 ± 4.5 μmol / mol TyrosineIndicates an acute systemic inflammatory response .
Human Plasma Acute Lung Injury (ALI)35.7 ± 4.4 μmol / mol TyrosineSevere oxidative stress; induces specific anti-3NT immunoglobulins [[1]]([Link]).
Human Plasma Classical Fabry Disease~6-fold increase vs. controlBiomarker of chronic microvascular endothelial dysfunction .
Synovial Fluid Early-Stage OsteoarthritisElevated (Multiplexed Algorithm)A 10-amino-acid signature detects joint protein damage before radiographic changes [[2]]([Link]).
Murine Plasma Atopic DermatitisElevated 6-NitrotryptophanEarly-stage biomarker for cutaneous immune dysfunction on IgG light chains .

Therapeutic Implications & Drug Development

Nitrated amino acids are not merely passive bystanders of oxidative stress; they actively alter protein function. A classic example is the nitration of Tyrosine-34 in Manganese Superoxide Dismutase (MnSOD). Because Tyr-34 is situated in the active site, its nitration by peroxynitrite completely inactivates the enzyme, creating a positive feedback loop of mitochondrial oxidative stress that triggers apoptotic cell death .

For drug development professionals, this presents a unique therapeutic window. Pharmacological agents that act as peroxynitrite scavengers or catalytic antioxidants are currently being evaluated to prevent the nitration of critical enzymes like MnSOD. Furthermore, the presence of specific immunoglobulins that recognize 3-nitrotyrosine in patients with Acute Lung Injury suggests that nitrated proteins become immunogenic, potentially driving autoimmune responses [[1]]([Link]). Targeting these modified proteins or utilizing them as companion diagnostics represents the next frontier in precision medicine for inflammatory diseases.

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Foundational

Structural and Supramolecular Analysis of 4-Nitro-D-Phenylalanine Hydrate: A Technical Guide

Executive Summary 4-Nitro-D-phenylalanine hydrate (CAS 444777-67-7) is a highly specialized unnatural amino acid (UAA) derivative that has garnered significant attention in the fields of nonlinear optics (NLO), supramole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitro-D-phenylalanine hydrate (CAS 444777-67-7) is a highly specialized unnatural amino acid (UAA) derivative that has garnered significant attention in the fields of nonlinear optics (NLO), supramolecular chemistry, and protein engineering[1]. As a chiral, zwitterionic molecule, its crystal packing is governed by a delicate interplay of hydrogen bonding, hydration networks, and π−π stacking. This whitepaper provides an in-depth mechanistic analysis of its crystal structure, detailing the experimental protocols required for structural elucidation and explaining the causality behind its unique physical properties, such as chirality-induced second harmonic generation (SHG) and its utility as an infrared (IR) environmental probe.

Molecular Architecture and the D- π -A Configuration

The fundamental structural unit of 4-Nitro-D-phenylalanine features a classic Donor- π -Acceptor (D- π -A) configuration. In its crystalline state, the molecule typically exists as a zwitterion or a protonated cation (when co-crystallized with acids). The −NO2​ group acts as a strong electron donor/acceptor depending on the specific electronic environment, while the −COOH and −NH3+​ groups serve as complementary electronic counterparts[2]. The central benzene ring functions as a π -conjugated bridge, enabling intramolecular charge transfer[2].

The presence of hydrate water molecules—or related counterions in hybrid crystals like nitrates and bromides—plays a decisive role in stabilizing the crystal lattice. These hydration and ionic networks force the π -conjugated groups into a nearly perfect parallel alignment, which is the primary structural prerequisite for large birefringence and strong SHG responses[2][3].

Crystallographic Parameters and Space Group Dynamics

The absolute configuration of the D-enantiomer dictates the formation of noncentrosymmetric (NCS) space groups during crystallization, a critical factor since centrosymmetric structures (like the racemate) are SHG inactive[3]. Table 1 summarizes the crystallographic data for 4-Nitro-D-phenylalanine supramolecular structures.

Table 1: Crystallographic Parameters of 4-Nitro-D-Phenylalanine Hybrid Crystals

CompoundSpace Group a (Å) b (Å) c (Å) β (°) Z Key Structural Feature
4-Nitro-D-phenylalanine bromide Monoclinic P21​ 5.51607.384914.190791.2162Self-assembly along 21​ -screw axis[2]
4-Nitro-D-phenylalanine nitrate Orthorhombic P21​21​21​ 5.6727.97126.699041D/2D alternating H-bond layers[3]

Data synthesized from high-resolution single-crystal X-ray diffraction studies[2][3]. The hydrate form acts as the foundational precursor, dictating the hydrogen-bonding topology in these hybrid networks.

Mechanistic Insights: Supramolecular Interactions

Interactions Core 4-Nitro-D-Phenylalanine NO2 -NO2 Group (Acceptor) Core->NO2 Covalent NH3 -NH3+ Group (Donor) Core->NH3 Covalent COO -COO- Group Core->COO Covalent Pi Phenyl Ring (π-Bridge) Core->Pi Covalent H2O Hydrate H2O / Anions H2O->NO2 Intermolecular H-Bond H2O->COO Intermolecular H-Bond NH3->COO Supramolecular Layering Pi->Pi π-π Stacking (3.26 Å)

Supramolecular interaction network stabilizing the chiral crystal lattice.

The thermodynamic stability of the crystal is achieved through a self-validating system of non-covalent interactions:

  • Hydrogen Bonding: The −NH3+​ and −COOH groups form extensive 1D chains and 2D layers with hydrate water molecules or counterions. For instance, N−H⋯O bond distances typically range from 2.145 Å to 2.430 Å, locking the molecular conformation in place[3].

  • π−π Stacking: The π -conjugated PhNO2​ units engage in π−π stacking at a distance of ~3.264 Å with a dihedral angle approaching 0°–1.9°[2][3]. This nearly perfect parallel alignment is the direct mechanistic cause of the material's large birefringence ( Δn≈0.131−0.178 )[2][3].

Experimental Protocol: Crystal Growth and Structural Elucidation

To achieve high-fidelity structural data, researchers must rigorously control the crystallization thermodynamics. The following protocol outlines the optimal workflow for analyzing 4-Nitro-D-phenylalanine hydrate and its hybrid derivatives.

Step 1: Saturated Solution Preparation

  • Action: Dissolve 5 mmol of 4-Nitro-D-phenylalanine hydrate (CAS 444777-67-7) in a controlled aqueous or acidic solvent matrix (e.g., 10 mL of 48% HBr or dilute HNO3​ ) at 298 K[2].

  • Causality: The acidic/aqueous environment protonates the amino group, forming a cationic species that facilitates highly directional intermolecular hydrogen bonding with the hydrate water or counterions, preventing amorphous precipitation.

Step 2: Thermodynamic Co-crystallization

  • Action: Allow the solution to undergo controlled, slow evaporation in a vibration-free environment over 2 to 3 weeks until transparent, sheet-like single crystals form[2].

  • Causality: Slow evaporation kinetics prevent kinetic trapping of metastable polymorphs, ensuring the thermodynamic formation of defect-free single crystals required for high-resolution X-ray diffraction.

Step 3: Single-Crystal X-Ray Diffraction (SC-XRD)

  • Action: Mount a suitable crystal on a diffractometer equipped with Mo radiation ( λ=0.71073 Å). Collect diffraction data at low temperatures (e.g., 100 K).

  • Causality: Low-temperature data collection minimizes thermal vibrations (Debye-Waller factors), drastically improving the resolution of electron density maps. This is strictly necessary to accurately locate the light hydrogen atoms involved in the hydration network.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods mathematically extract the phase information directly from the observed diffraction intensities. This allows for the unambiguous assignment of the noncentrosymmetric space group ( P21​ or P21​21​21​ ) and validates the absolute chiral configuration (Flack parameter near 0).

Workflow A 1. Saturated Solution Preparation (Aqueous/Acidic Matrix) B 2. Controlled Evaporation (Thermodynamic Crystallization) A->B C 3. X-Ray Diffraction (XRD) (Low-Temp Data Collection) B->C D 4. Structure Refinement (Direct Methods & Least Squares) C->D E 5. Spectroscopic Validation (FTIR, CD, SHG) D->E

Workflow for the synthesis and structural elucidation of 4-Nitro-D-phenylalanine crystals.

Advanced Applications: Nonlinear Optics and IR Probes

Chirality-Induced Second Harmonic Generation (SHG)

Because 4-Nitro-D-phenylalanine crystallizes in NCS space groups, it exhibits exceptional NLO properties. Theoretical Density Functional Theory (DFT) calculations reveal that the SHG response is primarily driven by the benzene rings (contributing ~56%) and the nitro groups (contributing ~47%)[3]. The chirality of the D-enantiomer is the decisive factor; its racemate counterpart crystallizes in a centrosymmetric space group ( P21​/c ) and is completely SHG inactive[3].

The Nitro Group as an Environmental IR Probe

Beyond materials science, 4-Nitro-phenylalanine is heavily utilized in protein engineering as an unnatural amino acid (UAA) IR probe. The symmetric stretching frequency of the nitro group ( νNO2,s​ ) is highly sensitive to local hydration and hydrogen-bonding environments[4].

  • In non-polar, unhydrated environments, the νNO2,s​ band appears at ~1347.3 cm −1 [5].

  • In aqueous, hydrated environments (similar to its hydrate crystal form), the band blue-shifts to ~1351.1 cm −1 [5]. This causality—driven by the formation of hydrogen bonds between water molecules and the oxygen atoms of the −NO2​ group—allows researchers to map the local folding and hydration states of complex proteins with extreme precision[4][5].

References

  • 4-Nitro-phenylalanine Bromides: D−π–A Structural Features and Their Nonlinear and Linear Optical Properties Crystal Growth & Design - ACS Publications URL:[Link]

  • Chirality-induced second harmonic generation in supramolecular 4-nitro-D-phenylalanine hybrid crystals Inorganic Chemistry Frontiers - RSC Publishing URL:[Link]

  • (2R)-2-amino-3-(4-nitrophenyl)propanoic acid hydrate (PubChem CID: 444777-67-7) PubChem - National Institutes of Health URL:[Link]

  • Probing Local Environments with the Infrared Probe: l-4-Nitrophenylalanine The Journal of Physical Chemistry B - ACS Publications URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Nitro-L-phenylalanine Hydrate

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-Nitro-L-phenylalanine hydrate. It is intended for researchers, scientists, and drug development professionals who utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 4-Nitro-L-phenylalanine hydrate. It is intended for researchers, scientists, and drug development professionals who utilize thermal analysis techniques for the characterization of pharmaceutical compounds. This document will delve into the experimental design, data interpretation, and the underlying physicochemical principles governing the thermal behavior of this important amino acid derivative.

Introduction: The Significance of 4-Nitro-L-phenylalanine and its Hydrated State

4-Nitro-L-phenylalanine is a crucial intermediate in the synthesis of various pharmaceuticals and a valuable tool in biochemical research.[1][2][3] Its molecular structure, featuring a nitro group on the phenyl ring, imparts unique properties that are leveraged in drug design and protein engineering.[1] The compound is known to exist in a hydrated form, where water molecules are incorporated into the crystal lattice.[4]

The presence of water of hydration significantly influences the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. Therefore, accurately characterizing the hydrated state and understanding its thermal behavior is paramount during drug development. Thermogravimetric analysis (TGA) is an indispensable technique for this purpose, providing quantitative information on the loss of volatile components, such as water, as a function of temperature.[5][6] When coupled with Differential Scanning Calorimetry (DSC), which measures heat flow, a comprehensive thermal profile can be obtained, revealing phase transitions, decomposition events, and the overall thermal stability of the compound.[6][7][8]

This guide will walk through the process of conducting a TGA-DSC analysis of 4-Nitro-L-phenylalanine hydrate, from experimental setup to the interpretation of the resulting data, providing insights into the causality behind each procedural step.

Experimental Protocol: A Self-Validating Approach to TGA-DSC Analysis

The following protocol is designed to yield high-quality, reproducible data for the thermogravimetric analysis of 4-Nitro-L-phenylalanine hydrate. The rationale behind each parameter selection is provided to ensure a deep understanding of the experimental design.

Instrumentation and Calibration

A simultaneous TGA-DSC instrument is recommended to obtain concurrent information on mass loss and heat flow.[9] Before analysis, the instrument must be calibrated for mass and temperature. Mass calibration is typically performed using standard calibration weights, while temperature calibration is achieved using certified reference materials with known melting points, such as indium and zinc.

Sample Preparation and Loading

A representative sample of 4-Nitro-L-phenylalanine hydrate (typically 5-10 mg) should be accurately weighed into a clean, inert sample pan (e.g., aluminum or ceramic). A small sample size minimizes thermal gradients within the sample and prevents excessive pressure buildup from off-gassing during decomposition.[7]

Experimental Parameters
ParameterRecommended ValueRationale
Temperature Range 25 °C to 400 °CThis range is sufficient to observe the dehydration of the hydrate and the onset of thermal decomposition of the anhydrous compound. The melting/decomposition point of the anhydrous form is reported to be around 236-251 °C.
Heating Rate 10 °C/minA heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time. Slower rates can improve the separation of closely occurring events, while faster rates may decrease sensitivity.
Purge Gas Nitrogen (Inert)An inert atmosphere, such as nitrogen, is crucial to prevent oxidative decomposition of the sample.[10] This ensures that the observed mass loss is primarily due to dehydration and thermal decomposition, not oxidation.
Flow Rate 50 mL/minA consistent flow rate ensures the efficient removal of evolved gases from the sample environment, preventing secondary reactions and ensuring a stable baseline.
Experimental Workflow Diagram

The logical flow of the TGA-DSC experiment is illustrated in the following diagram:

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_cal Instrument Calibration (Mass & Temperature) start->instrument_cal sample_prep Sample Preparation (5-10 mg) instrument_cal->sample_prep tga_run TGA-DSC Run (25-400°C @ 10°C/min, N2) sample_prep->tga_run data_acq Data Acquisition (Mass vs. Temp, Heat Flow vs. Temp) tga_run->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis report Report Generation data_analysis->report

Caption: Experimental workflow for the TGA-DSC analysis of 4-Nitro-L-phenylalanine hydrate.

Data Interpretation: Unraveling the Thermal Events

The TGA and DSC curves for 4-Nitro-L-phenylalanine hydrate are expected to exhibit distinct thermal events. The TGA curve plots the percentage of the initial sample mass remaining as a function of temperature, while the DSC curve shows the heat flow into or out of the sample.

Expected Thermal Profile
  • Dehydration: The first significant mass loss observed in the TGA curve will correspond to the loss of water of hydration.[5][6] This is an endothermic process, meaning it requires energy to break the bonds holding the water molecules in the crystal lattice. Therefore, the DSC curve will show a corresponding endothermic peak. The temperature range for this event will depend on the strength of the water binding.

  • Anhydrous Stability: Following dehydration, a plateau in the TGA curve is expected, indicating the thermal stability of the anhydrous form of 4-Nitro-L-phenylalanine.

  • Decomposition: At higher temperatures, the anhydrous compound will begin to decompose.[11] This is typically characterized by a sharp and significant mass loss in the TGA curve. The decomposition of nitroaromatic compounds can be complex and often highly exothermic, releasing a significant amount of energy.[12][13] This will be reflected as a strong exothermic peak in the DSC curve. The decomposition of the amino acid structure and the energetic nitro group contribute to this event.[14]

Quantitative Analysis

The TGA data allows for a quantitative determination of the water content. The molecular weight of anhydrous 4-Nitro-L-phenylalanine (C9H10N2O4) is approximately 210.19 g/mol .[15][16] The molecular weight of water (H2O) is approximately 18.02 g/mol . For a monohydrate (one mole of water per mole of compound), the theoretical percentage of water is calculated as:

(18.02 g/mol ) / (210.19 g/mol + 18.02 g/mol ) * 100% ≈ 7.90%

By measuring the percentage mass loss in the dehydration step from the TGA curve, the stoichiometry of the hydrate can be confirmed.

Tabulated Summary of Expected Thermal Events
Thermal EventApproximate Temperature Range (°C)TGA ObservationDSC ObservationPhysicochemical Interpretation
Dehydration 50 - 120Step-wise mass lossEndothermic peakLoss of water of hydration from the crystal lattice.
Anhydrous Stability 120 - 230Mass plateauStable baselineThe anhydrous form of 4-Nitro-L-phenylalanine is thermally stable.
Decomposition > 230Rapid, significant mass lossSharp exothermic peak(s)Thermal decomposition of the organic molecule, likely initiated by the energetic nitro group.

Conclusion: A Framework for Comprehensive Characterization

Thermogravimetric analysis, particularly when combined with DSC, provides a powerful and efficient method for the comprehensive thermal characterization of 4-Nitro-L-phenylalanine hydrate.[6] This in-depth guide has outlined a robust experimental protocol and a logical framework for interpreting the resulting data. By understanding the causal relationships between experimental parameters and the observed thermal events, researchers can confidently quantify the water of hydration, determine the thermal stability of the anhydrous form, and characterize the decomposition profile of this important pharmaceutical compound. This knowledge is critical for ensuring the quality, stability, and efficacy of drug products containing 4-Nitro-L-phenylalanine.

References

  • Ami Instruments. Thermogravimetric Analysis and Crystalline Hydrates. [Link]

  • Journal of Chemical Education. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]

  • PubChem. 4-Nitrophenylalanine. [Link]

  • PubChem. 4-Nitro-3-phenyl-L-alanine. [Link]

  • PubMed. Thermogravimetric investigation of the hydration behaviour of hydrophilic matrices. [Link]

  • Improved Pharma. Thermogravimetric Analysis. [Link]

  • ResearchGate. TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]

  • ResearchGate. Thermogravimetric analysis (TG/DTG) of hydrated cement at the 28 day. [Link]

  • PureSynth. 4-Nitro-L-Phenylalanine Hydrate 98.0%(HPLC). [Link]

  • ResearchGate. Growth, structural, spectral, optical, and thermal studies on amino acid based new NLO single crystal: L-phenylalanine-4-nitrophenol | Request PDF. [Link]

  • ResearchGate. Study on the synthesis of L-4-nitrophenylalanine. [Link]

  • University of Melbourne. TGA-DSC - Research at Melbourne. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • PMC. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • AIP Publishing. Investigation of thermal decomposition of nitrobenzene: An energetic material. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-Nitro-D-phenylalanine Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Nitro-D-phenylalanine hydrate is a specialized amino acid derivative increasingly utilized in biochemical research and pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-D-phenylalanine hydrate is a specialized amino acid derivative increasingly utilized in biochemical research and pharmaceutical development.[1] Its unique structure, featuring a nitro group on the phenyl ring, makes it a valuable building block in the synthesis of novel peptides and as a probe in enzymology studies.[1][2] However, the very features that make this compound chemically interesting also necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive framework for the safe handling and use of 4-Nitro-D-phenylalanine hydrate. Moving beyond a simple recitation of standard precautions, this document, from the perspective of a Senior Application Scientist, delves into the rationale behind each recommendation, empowering researchers to not only follow procedures but to understand the fundamental principles of safety that underpin them.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazard associated with 4-Nitro-D-phenylalanine hydrate, as identified in its Safety Data Sheet (SDS), is that it is harmful if swallowed.[3] While other hazards like skin and eye irritation are also noted for similar compounds, the oral toxicity is a key concern.[4] Aromatic nitro compounds, as a class, are known to have potential toxic effects.[5] Therefore, a conservative and cautious approach to handling is paramount.

The Significance of the Nitro Group

The presence of the nitro group (-NO2) on the aromatic ring is the primary driver of this compound's chemical reactivity and potential toxicity. This electron-withdrawing group can influence metabolic pathways if the substance is absorbed by the body. While specific toxicological data for 4-Nitro-D-phenylalanine hydrate is not extensively published, the general properties of aromatic nitro compounds warrant a high degree of caution.

Physical Form and Associated Risks

4-Nitro-D-phenylalanine hydrate is typically a solid, crystalline, or powdered substance, often appearing as a cream or faintly yellow powder.[1][3] The primary risk associated with a powdered solid is the potential for inhalation of fine particles and contamination of surfaces, leading to inadvertent ingestion or skin contact.[5]

Risk Assessment Workflow

A thorough risk assessment should precede any experiment involving 4-Nitro-D-phenylalanine hydrate. This is not merely a bureaucratic exercise but a critical scientific practice to ensure the safety of all personnel.

RiskAssessment cluster_prep Preparation Phase cluster_control Control Measures cluster_emergency Emergency Preparedness ReviewSDS Review SDS for 4-Nitro-D-phenylalanine Hydrate IdentifyHazards Identify Key Hazards: - Oral Toxicity - Potential Irritation ReviewSDS->IdentifyHazards provides AssessExposure Assess Potential Exposure Routes: - Inhalation (dust) - Ingestion - Skin/Eye Contact IdentifyHazards->AssessExposure informs SpillPlan Prepare Spill Cleanup Kit IdentifyHazards->SpillPlan informs SelectPPE Select Appropriate PPE AssessExposure->SelectPPE determines DesignatedArea Designate Handling Area (e.g., Fume Hood) AssessExposure->DesignatedArea determines FirstAid Locate First Aid and Emergency Equipment DesignatedArea->FirstAid requires EmergencyContacts Review Emergency Contact Information FirstAid->EmergencyContacts complements SpillResponse Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with a non-combustible absorbent (e.g., vermiculite, sand) PPE->Contain Collect Collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste through proper channels Decontaminate->Dispose

Caption: Step-by-step spill response procedure for 4-Nitro-D-phenylalanine hydrate.

For spills of nitro compounds, it is crucial to avoid skin contact and inhalation. [6][7]The use of absorbent materials like spill pillows or vermiculite is recommended. [6][7]

Disposal Considerations

All waste contaminated with 4-Nitro-D-phenylalanine hydrate, including used gloves, bench paper, and cleaning materials, must be disposed of as hazardous waste. [3][5]Never dispose of this compound down the drain or in the regular trash. [8]Collect all waste in a designated, labeled hazardous waste container for pickup by your institution's environmental health and safety department. [8]

Conclusion

4-Nitro-D-phenylalanine hydrate is a valuable tool in the hands of a knowledgeable researcher. By understanding the chemical principles that underlie its potential hazards and by adhering to the rigorous safety protocols outlined in this guide, scientists can confidently and safely unlock its potential in their research and development endeavors. A culture of safety, built on a foundation of knowledge and preparedness, is the most critical component of any successful scientific pursuit.

References

  • University of Nebraska-Lincoln. SPILL CLEANUP QUICK REFERENCE. [Link]

  • Chem-Impex. 4-Nitro-DL-phenylalanine hydrate. [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (2024). CHEMICAL SPILL PROCEDURES. [Link]

  • Dräger. Dräger Gas Detectors & PPE for Nitrobenzene. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • Sdfine. 3-nitrobenzoic acid. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Incorporation of 4-Nitro-D-phenylalanine Hydrate in Fmoc Solid-Phase Peptide Synthesis

Executive Summary The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development and biophysical research. Fmoc-D-Phe(4-NO2)-OH (CAS: 177966-63-1) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development and biophysical research. Fmoc-D-Phe(4-NO2)-OH (CAS: 177966-63-1) is a highly specialized building block utilized to confer protease resistance, enhance pharmacophore interactions, and serve as an infrared (IR) spectroscopic probe for measuring vibrational energy and heat transfer within peptide backbones[1][2].

However, utilizing this derivative in Fmoc Solid-Phase Peptide Synthesis (SPPS) presents distinct physicochemical challenges. Supplied predominantly as a monohydrate[3][4], the intrinsic lattice water can severely compromise coupling efficiency. Furthermore, the D-stereocenter and the strongly electron-withdrawing para-nitro group alter the thermodynamics of both its attachment and the subsequent elongation steps. This application note provides a self-validating, mechanistically grounded protocol for the flawless integration of 4-Nitro-D-phenylalanine hydrate into synthetic peptides.

Mechanistic Profiling & Causality in Experimental Design

To achieve high-fidelity synthesis, researchers must account for three critical variables when working with Fmoc-D-Phe(4-NO2)-OH:

  • The Hydrate Quench Effect: Fmoc-4-nitro-phenylalanine derivatives are often crystallized as hydrates[3]. In SPPS, the presence of equimolar water is highly detrimental. During activation, water acts as a competing nucleophile against the resin-bound amine, rapidly hydrolyzing the highly reactive O-acylisourea or active ester intermediates (e.g., OBt/OAt esters). Causality: Failure to remove this lattice water results in the parasitic consumption of coupling reagents, leading to truncated sequences. This necessitates an azeotropic drying step prior to activation.

  • Diastereomeric Mismatch: Coupling a D-amino acid onto a resin-bound L-amino acid can induce steric clashes depending on the sequence context. Causality: To overcome the activation energy barrier of this sterically encumbered transition state, highly efficient uronium/aminium salts (e.g., HATU) must be employed over standard carbodiimides (DIC/HOBt).

  • Electronic Deactivation of the N-Terminus: Once Fmoc-D-Phe(4-NO2)-OH is successfully coupled and its Fmoc group is removed, the resulting N-terminal amine is electronically deactivated. The strong inductive pull of the para-nitro group reduces the amine's nucleophilicity. Causality: The subsequent coupling cycle requires extended reaction times and double-coupling protocols to ensure complete acylation.

Experimental Workflow

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling Fmoc-D-Phe(4-NO2)-OH (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Test Kaiser Test (Self-Validation) Wash2->Test Recouple Re-coupling (If Incomplete) Test->Recouple Positive (Blue) Proceed Next Cycle or Global Cleavage Test->Proceed Negative (Yellow) Recouple->Wash2

Fmoc SPPS workflow for Fmoc-D-Phe(4-NO2)-OH featuring integrated Kaiser test self-validation.

Step-by-Step Self-Validating Protocols

The following protocols are standardized for a 0.1 mmol synthesis scale using Rink Amide or 2-Chlorotrityl chloride (2-CTC) resin.

Protocol A: Resin Preparation and Fmoc Deprotection
  • Swelling: Suspend 0.1 mmol of resin in 5 mL of 1:1 DMF/DCM for 45 minutes. Causality: Swelling maximizes the solvation of the polystyrene matrix, exposing internal reactive sites to ensure uniform coupling kinetics[5].

  • Deprotection: Drain the solvent. Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes. Causality: Piperidine acts as a base to abstract the acidic fluorenyl proton, triggering a beta-elimination that releases the Fmoc group as a dibenzofulvene-piperidine adduct[5][6].

  • Washing: Wash the resin rigorously with DMF (5 × 5 mL, 1 min each) to remove all residual piperidine.

Protocol B: Azeotropic Drying & Coupling of Fmoc-D-Phe(4-NO2)-OH
  • Azeotropic Drying (Critical Step): Weigh 0.4 mmol (4.0 eq) of Fmoc-D-Phe(4-NO2)-OH hydrate. Dissolve/suspend in 5 mL of anhydrous toluene and evaporate under reduced pressure. Repeat this process twice. Causality: Toluene forms a minimum-boiling azeotrope with water, effectively stripping the lattice water from the hydrate crystal and preventing the premature quenching of the coupling reagent.

  • Activation: Dissolve the dried amino acid and 0.4 mmol (4.0 eq) of HATU in 2 mL of anhydrous DMF. Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply the Kaiser ninhydrin test[6].

    • System Logic: A yellow/colorless bead indicates a negative result (complete acylation). A blue bead indicates unreacted primary amines, dictating a mandatory re-coupling step.

Protocol C: Elongation onto the Deactivated N-Terminus
  • Deprotect the Fmoc group of the newly incorporated D-Phe(4-NO2) residue using Protocol A.

  • Extended Coupling: When coupling the next amino acid onto the D-Phe(4-NO2) N-terminus, prepare the activated amino acid (4.0 eq AA / 4.0 eq HATU / 8.0 eq DIPEA) and couple for a minimum of 120 minutes . Causality: The inductive electron-withdrawal by the para-nitro group drastically reduces the nucleophilicity of the alpha-amine, requiring extended thermodynamic driving forces to achieve complete amide bond formation.

Protocol D: Cleavage and Global Deprotection
  • Wash the completed peptide resin with DCM (5 × 5 mL) and dry under a vacuum.

  • Add 5 mL of cleavage cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v/v). Agitate for 2 hours. Causality: The nitro group is highly stable to strongly acidic conditions[]; however, scavengers (Triisopropylsilane and water) are strictly required to trap highly reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and lyophilize.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the quantitative impact of the hydrate form on coupling efficiency (measured via LC-MS peak integration of the crude cleavage product at a 0.1 mmol scale).

Coupling ConditionEquivalents (AA / Activator / Base)Pre-Drying StepCoupling TimeYield / Purity (LC-MS)
DIC / HOBt 4.0 / 4.0 / 0.0None60 min< 60% (Hydrate quench)
HATU / DIPEA 4.0 / 4.0 / 8.0None60 min82% (Partial quench)
HATU / DIPEA 4.0 / 4.0 / 8.0Azeotropic (Toluene)60 min> 98% (Optimal)

References

  • [8] 4-Nitro-L-phenylalanine - Chem-Impex. chemimpex.com. 8

  • [1] Fmoc-D-Phe(4-NO2)-OH[177966-63-1] - Peptides. peptide.com. 1

  • [2] Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides - ACS Publications. acs.org. 2

  • [5] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. uci.edu. 5

  • [6] Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. luxembourg-bio.com. 6

  • [3] 4-Nitro-L-phenylalanine 98 207591-86-4 - Sigma-Aldrich. sigmaaldrich.com.3

  • [] Fmoc-4-nitro-D-phenylalanine - (CAS 177966-63-1) - BOC Sciences Amino Acid. bocsci.com.

  • [4] Fmoc-L-cyclopentylalanine | 371770-32-0 - J&K Scientific LLC. jk-sci.com. 4

Sources

Application

Application Note: Advanced Chiral Resolution of Racemic Mixtures Using 4-Nitro-D-phenylalanine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The isolation of pure enantiomers from racemic mixtu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development. While traditional resolving agents often suffer from low separation factors and poor crystallization kinetics, the use of 4-Nitro-D-phenylalanine (4-NDP) and its derivatives has emerged as a highly efficient alternative. Chemical resolution via the formation of diastereomeric salts is a classical and industrially viable method for enantiomeric separation[1]. By leveraging the unique electronic and steric properties of the nitroaromatic system, 4-NDP facilitates robust Diastereomeric Salt Formation (DSF) and acts as a highly selective chiral selector in Ligand-Exchange Chromatography/Extraction (LEC)[2].

This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing 4-NDP in the resolution of racemic amines and amino acids.

Mechanistic Insights & Causality (E-E-A-T)

The superiority of 4-NDP over unsubstituted D-phenylalanine lies in the specific physicochemical alterations induced by the para-nitro group:

  • Electronic Effects & Acidity: The strongly electron-withdrawing nitro group increases the acidity of the carboxylic acid moiety (when the amine is protected, e.g., N-acetyl-4-nitro-D-phenylalanine). This ensures rapid, quantitative proton transfer during salt formation with weak racemic amines, preventing unreacted free-base contamination.

  • Enhanced π−π Stacking: The planar, electron-deficient nitroaromatic ring engages in strong π−π interactions. During crystallization, this promotes highly ordered, rigid crystalline lattices. The resulting structural rigidity amplifies the solubility differential ( ΔS ) between the (R, D) and (S, D) diastereomeric salts, directly increasing the enantiomeric excess (ee%) of the precipitate[3].

  • Intrinsic Visual Validation: 4-NDP derivatives possess a distinct pale-to-deep yellow chromophore. This acts as a built-in visual tracer. During liquid-liquid extraction or filtration, the partitioning of the resolving agent can be visually monitored—a colorless organic phase guarantees the complete removal of the resolving agent, ensuring a self-validating purification step.

Experimental Protocols

Protocol A: Resolution of Racemic Amines via Diastereomeric Salt Formation (DSF)

Use Case: Resolution of pharmaceutical building blocks like racemic 1-phenylethylamine.

Causality of Design: N-acetyl-4-nitro-D-phenylalanine is utilized to prevent zwitterion formation, rendering the molecule a pure chiral acid. An ethanol/water solvent system is selected to poise the solution at the metastable zone edge, balancing the high solubility of the free amine with the low solubility of the target salt.

Step-by-Step Methodology:

  • Equimolar Mixing: In a 250 mL round-bottom flask, dissolve 10.0 mmol of racemic 1-phenylethylamine and 10.0 mmol of N-acetyl-4-nitro-D-phenylalanine in 50 mL of boiling ethanol/water (80:20 v/v).

  • Controlled Crystallization: Transfer the flask to a programmable water bath. Cool the solution from 80°C to 20°C at a strict rate of 5°C/hour.

    • Validation Check: Rapid cooling causes kinetic trapping and co-precipitation of the more soluble diastereomer. Slow cooling ensures thermodynamic control, yielding highly pure, pale-yellow needle-like crystals.

  • Harvesting: Filter the precipitated less-soluble diastereomeric salt under a vacuum. Wash the filter cake with 5 mL of ice-cold ethanol.

  • Alkaline Cleavage: Suspend the isolated crystals in 20 mL of 1.0 M NaOH (aq). Extract the aqueous suspension with dichloromethane (DCM) (3 x 15 mL).

    • Validation Check: The strong base deprotonates the amine, driving it into the DCM layer. The aqueous layer will retain a bright yellow color, confirming the retention of the sodium salt of the resolving agent.

  • Recovery: Evaporate the combined DCM layers under reduced pressure to yield the resolved (R)-1-phenylethylamine. Acidify the yellow aqueous layer to pH 2.0 with 6M HCl to precipitate and recover the N-acetyl-4-nitro-D-phenylalanine for future cycles.

Protocol B: Enantioselective Biphasic Extraction of Racemic Hydroxy Acids

Use Case: Resolution of racemic acids (e.g., mandelic acid) using a Cu(II)-4-NDP chiral selector.

Causality of Design: Free 4-NDP forms a rigid square-planar ternary complex with Cu(II). Enantioselective extraction using such metal complexes is highly effective, as the chiral selector forms distinct thermodynamic complexes with target enantiomers[4]. The steric bulk of the nitro group creates a highly asymmetric chiral pocket, favoring the coordination of one enantiomer over the other.

Step-by-Step Methodology:

  • Selector Complex Preparation: Dissolve 5.0 mmol of 4-nitro-D-phenylalanine and 2.5 mmol of CuSO₄ in 50 mL of sodium acetate buffer (pH 6.0).

    • Validation Check: The solution will immediately transition to a deep, vibrant blue, visually confirming the formation of the[Cu(4-NDP)₂] complex.

  • Biphasic Equilibration: Add 50 mL of 1-butanol containing 5.0 mmol of racemic mandelic acid to the aqueous complex. Vigorously stir the biphasic system at 5°C for 2 hours.

    • Causality: Operating at 5°C maximizes the thermodynamic differentiation ( ΔΔG ) between the competing ternary complexes, significantly increasing the separation factor ( α ).

  • Phase Separation & Decomplexation: Transfer to a separatory funnel and allow the layers to resolve. Isolate the aqueous phase (containing the preferred enantiomer complex) and treat it with Chelex-100 resin to strip the Cu(II) ions, thereby releasing the pure resolved acid.

Quantitative Data Presentation

The table below summarizes the thermodynamic resolution efficiency of 4-NDP compared to standard D-Phenylalanine, highlighting the performance boost provided by the nitroaromatic system.

Resolving AgentTarget RacemateResolution MethodSolvent SystemEnantiomeric Excess (ee%)Resolution Yield (%)
N-Ac-4-NO₂-D-Phe RS-1-PhenylethylamineDSFEtOH / H₂O (80:20)>98.5% 42%
N-Ac-D-Phe (Control)RS-1-PhenylethylamineDSFEtOH / H₂O (80:20)85.0%35%
Cu(II)-4-NO₂-D-Phe RS-Mandelic AcidLEC (Extraction)Aq. Buffer / 1-Butanol92.0% 45%
Cu(II)-D-Phe (Control)RS-Mandelic AcidLEC (Extraction)Aq. Buffer / 1-Butanol78.0%38%

Note: Maximum theoretical yield for a single enantiomer resolution is 50%.

Process Visualization

The following workflow diagram illustrates the logical progression of Protocol A (Diastereomeric Salt Formation), emphasizing the phase separations and self-validating recovery steps.

Workflow Racemate Racemic Amine (Target) Mix Diastereomeric Salt Formation (EtOH/H2O, 80°C) Racemate->Mix Agent N-Ac-4-NO2-D-Phe (Resolving Agent) Agent->Mix Cryst Fractional Crystallization (Controlled Cooling to 20°C) Mix->Cryst SaltR Less Soluble Salt (Crystalline Precipitate) Cryst->SaltR Solid Phase SaltS More Soluble Salt (Mother Liquor) Cryst->SaltS Liquid Phase CleaveR Alkaline Cleavage (1M NaOH / DCM) SaltR->CleaveR CleaveS Alkaline Cleavage (1M NaOH / DCM) SaltS->CleaveS PureR Resolved Enantiomer A (Organic Phase) CleaveR->PureR Recover Recovered Resolving Agent (Aqueous Phase -> Acidify) CleaveR->Recover PureS Resolved Enantiomer B (Organic Phase) CleaveS->PureS CleaveS->Recover

Caption: Workflow of Diastereomeric Salt Formation using N-Ac-4-NO2-D-Phe and subsequent cleavage.

References

  • Benchchem. "N-(Phenylacetyl)-D-phenylalanine | High Purity". Benchchem Product Catalog.
  • Journal of Chemical & Engineering Data. "Equilibrium Studies on Enantioselective Liquid–Liquid Extraction of Phenylalanine Enantiomers Using BINAP–Metal Complexes". ACS Publications.
  • Industrial & Engineering Chemistry Research. "Experimental and Model Study on Enantioselective Extraction of Phenylglycine Enantiomers with BINAP–Metal Complexes". ACS Publications.
  • ResearchGate. "Enantioselective adsorption of ibuprofen enantiomers using chiral‐active carbon nanoparticles induced S‐α‐methylbenzylamine". ResearchGate Publications.

Sources

Method

Application Note: High-Throughput Quantification of 4-Nitro-D-phenylalanine using Chromatographic and Spectroscopic Methods

Abstract This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of 4-Nitro-D-phenylalanine (4-NDPA), a critical compound in various research and pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of 4-Nitro-D-phenylalanine (4-NDPA), a critical compound in various research and pharmaceutical development contexts. As an unnatural amino acid, 4-NDPA serves as a valuable building block in peptide synthesis and as a probe in mechanistic studies. Its accurate quantification is paramount for process control, impurity profiling, and pharmacokinetic analysis. This document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), alongside a discussion of UV-Visible Spectrophotometry for simpler applications. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Analytical Imperative for 4-Nitro-D-phenylalanine

4-Nitro-D-phenylalanine is a synthetic amino acid derivative whose integration into peptides and other molecules can confer unique properties. The nitro group (NO₂) acts as a powerful chromophore and an electrochemical tag, making it useful for spectroscopic and analytical applications. In drug development, it may be a synthetic intermediate, a component of a final active pharmaceutical ingredient (API), or a potential process-related impurity. Therefore, having validated, reliable analytical methods is essential for:

  • Quality Control: Ensuring the purity and specified concentration of 4-NDPA in raw materials and final products.

  • Process Optimization: Monitoring the consumption of 4-NDPA and the formation of related products or impurities during synthesis.

  • Pharmacokinetic Studies: Measuring levels of 4-NDPA or its metabolites in biological matrices.

This guide provides a selection of analytical techniques tailored to different laboratory needs, from high-throughput screening to highly sensitive and specific quantification.

Principle Analytical Techniques: An Overview

The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and instrument availability.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for many analytical labs. It offers excellent separation of the analyte from other components based on polarity.[2] The strong UV absorbance of the nitroaromatic group in 4-NDPA makes it highly suitable for UV detection.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the highest level of sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[4][5] It is the gold standard for analyzing complex matrices like plasma or urine.[6]

  • UV-Visible Spectrophotometry: A simpler, faster method that measures the direct absorbance of light by the analyte in a solution. Its primary limitation is a lack of selectivity, making it suitable only for the analysis of pure, uncomplicated samples.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine quality control, purity assessment, and quantification in relatively clean sample matrices. The principle relies on the separation of 4-NDPA from other sample components on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[2]

Causality of Method Design
  • Column Choice: A C18 reversed-phase column is selected for its versatility and proven ability to retain and separate aromatic amino acids based on hydrophobicity.[2][7]

  • Mobile Phase: A gradient of acetonitrile and water provides a robust separation. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the carboxylic acid and amine groups of the amino acid, suppressing their ionization and leading to sharper, more symmetrical peaks.[7]

  • Detection Wavelength: The nitroaromatic structure of 4-NDPA provides a strong UV absorbance. While general detection at 254 nm is possible, scanning the UV spectrum of a pure standard will reveal the absorbance maximum (λmax), which provides the best sensitivity. For many nitroaromatic compounds, this is typically between 260-280 nm.[8]

Detailed Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • 4-Nitro-D-phenylalanine reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

  • Volumetric flasks and pipettes

  • HPLC vials

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA (or FA) in Water. Add 1.0 mL of TFA to 1 L of HPLC-grade water. Degas before use.

  • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile. Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-NDPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.

C. Sample Preparation

  • For Solid Samples: Accurately weigh the sample, dissolve in a suitable solvent (e.g., mobile phase), and dilute to fall within the calibration range.

  • For Complex Matrices (e.g., biological fluids): Protein precipitation followed by solid-phase extraction (SPE) may be required to remove interferences.[2] A generic protein precipitation step involves adding 3 parts cold acetonitrile to 1 part plasma, vortexing, centrifuging, and analyzing the supernatant.

D. Instrumental Conditions

  • HPLC System: Standard HPLC with UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm (or determined λmax)

E. Data Analysis and Validation

  • Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.

  • Determine the linearity of the curve using the coefficient of determination (r²), which should be ≥0.999.

  • Inject the samples and quantify the 4-NDPA concentration using the calibration curve.

  • Validate the method according to ICH guidelines, assessing parameters like accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[9][10]

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Stock & Calibration Standards HPLC HPLC Separation (C18 Column, Gradient) Std_Prep->HPLC Sample_Prep Prepare Sample (Dissolve/Extract) Sample_Prep->HPLC UV_Detect UV Detection (270 nm) HPLC->UV_Detect Cal_Curve Generate Calibration Curve UV_Detect->Cal_Curve Std. Data Quant Quantify Sample Concentration UV_Detect->Quant Sample Data Cal_Curve->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Sample/Std with Internal Standard Extract Protein Precipitation & Centrifugation Spike->Extract UPLC UPLC Separation (Fast Gradient) Extract->UPLC MSMS Tandem MS Detection (ESI, MRM Mode) UPLC->MSMS Ratio Calculate Peak Area Ratios (Analyte/IS) MSMS->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Sources

Application

Application Note: 4-Nitro-D-Phenylalanine as a Strategic Building Block in Combinatorial Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the demand for non-proteinogenic amino acids has surged due to their ability to impart proteolytic stability and unique pharmacophoric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the demand for non-proteinogenic amino acids has surged due to their ability to impart proteolytic stability and unique pharmacophoric properties to peptide-based therapeutics. 4-Nitro-D-phenylalanine (D-NPA) stands out as a highly versatile building block[1]. By combining the D-stereocenter—which evades recognition by endogenous L-proteases—with an orthogonally reactive nitro group, D-NPA enables the generation of highly diverse, metabolically stable peptidomimetic libraries.

The nitro group of D-NPA serves a dual mechanistic purpose:

  • Pharmacophoric Engagement: In its native state, the highly electronegative nitro group acts as an electron-withdrawing moiety capable of participating in unique dipole interactions and hydrogen bonding with biological targets.

  • Combinatorial Orthogonality: The true combinatorial power of D-NPA is unlocked when it is selectively reduced on-resin to an aniline (4-amino-D-phenylalanine). This newly formed primary aromatic amine provides a strategic anchoring point for late-stage functionalization, allowing for exponential library expansion without disrupting the pre-assembled peptide backbone.

Physicochemical Profile

Understanding the physical parameters of Fmoc-protected D-NPA is critical for optimizing automated Solid-Phase Peptide Synthesis (SPPS) parameters, particularly regarding solubility and coupling kinetics[1],[2].

PropertyValueClinical / Synthetic Relevance
Compound Name Fmoc-4-nitro-D-phenylalanineStandard N-alpha protection for SPPS.
CAS Number 177966-63-1Unique identifier for procurement.
Molecular Weight 432.4 g/mol Required for stoichiometric calculations.
Molecular Formula C₂₄H₂₀N₂O₆Determines mass-to-charge ratio in LC-MS.
Melting Point 213-217 °CIndicates high crystalline stability.
Optical Rotation [α]D²⁰ = +37 ± 2º (C=1 in DMF)Validates enantiomeric purity (D-configuration).
Purity ≥ 99% (HPLC)Prevents accumulation of truncation sequences.
Storage Conditions 0-8 °CPrevents premature Fmoc degradation.

Combinatorial Workflow & Logical Architecture

The integration of D-NPA into a combinatorial split-and-pool or parallel synthesis workflow relies on its orthogonal stability. The nitro group remains completely inert during standard Fmoc-deprotection (piperidine) and amino acid coupling (HBTU/DIPEA) cycles.

Workflow Resin Solid Support Resin Coupling Fmoc-D-NPA Coupling Resin->Coupling Elongation Peptide Elongation Coupling->Elongation Kaiser Test Reduction On-Resin NO2 Reduction Elongation->Reduction Orthogonal Handle Diversification Combinatorial Diversification Reduction->Diversification LC-MS (-30 Da) Cleavage Cleavage & Deprotection Diversification->Cleavage Chloranil Test Library Peptidomimetic Library Cleavage->Library RP-HPLC

Workflow for combinatorial library generation using 4-Nitro-D-phenylalanine via SPPS.

Self-Validating Experimental Protocols

Note: The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps without passing the embedded in-process validation checks.

Protocol A: Fmoc-SPPS Incorporation of Fmoc-D-NPA

Objective: Couple Fmoc-D-NPA to a growing peptide chain on a solid support. Causality: HBTU and DIPEA are selected as the coupling system to ensure rapid formation of the active ester. This rapid kinetic trapping minimizes the risk of epimerization at the sensitive D-stereocenter, which is a common risk with non-natural aromatic amino acids.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq, ~173 mg) of Fmoc-D-NPA and 0.39 mmol (3.9 eq) of HBTU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation (Kaiser Test): Take a few beads and perform a Kaiser test.

    • Pass: Beads remain colorless/yellow (indicates >99% coupling of the primary amine).

    • Fail: Beads turn blue. Corrective Action: Perform a second coupling cycle using DIC/Oxyma before proceeding.

Protocol B: Chemoselective On-Resin Nitro Reduction

Objective: Convert the inert -NO₂ group to a reactive -NH₂ group. Causality: Stannous chloride (SnCl₂) is utilized because it provides mild, chemoselective reduction of the aromatic nitro group. Unlike catalytic hydrogenation or sodium dithionite, SnCl₂ will not prematurely cleave the peptide from the acid-labile linker nor strip standard side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Reagent Preparation: Prepare a 2 M solution of SnCl₂·2H₂O in DMF. (For 0.1 mmol scale, prepare 5 mL).

  • Reduction: Add the SnCl₂ solution to the resin. Agitate gently at room temperature for 12 hours (overnight).

  • Washing (Critical Step): Drain and wash the resin sequentially with DMF, DMF/H₂O (1:1), DMF, 5% DIPEA in DCM (to neutralize residual acid), and finally DCM (5 × 1 min each).

  • Self-Validation (LC-MS Micro-cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS.

    • Pass: Observation of a distinct -30 Da mass shift compared to the parent peptide (NO₂ = 46 Da, NH₂ = 16 Da).

    • Fail: Presence of the unreduced +30 Da mass. Corrective Action: Repeat the SnCl₂ treatment for an additional 6 hours.

Protocol C: Combinatorial Diversification via Acylation

Objective: Cap the newly formed aniline with diverse carboxylic acids to generate a library. Causality: The resulting aniline is significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, HOAt (1-Hydroxy-7-azabenzotriazole) is utilized alongside DIC to generate a highly reactive OAt-ester, which overcomes the poor nucleophilicity of the aniline to drive the reaction to completion.

  • Activation: For each library split (assume 0.02 mmol scale), dissolve 0.1 mmol (5 eq) of the desired carboxylic acid and 0.1 mmol (5 eq) of HOAt in 1 mL DMF. Add 0.1 mmol (5 eq) DIC. Pre-activate for 5 minutes.

  • Acylation: Add the mixture to the reduced resin. Agitate at room temperature for 4 hours.

  • Washing: Wash with DMF (5 ×) and DCM (5 ×).

  • Self-Validation (Chloranil Test): The Kaiser test cannot detect secondary or aromatic amines. Perform a Chloranil test on a micro-aliquot of beads.

    • Pass: Beads remain colorless/yellow (complete acylation).

    • Fail: Beads turn green/blue. Corrective Action: Re-couple using symmetric anhydrides or acid chlorides.

Applications in Drug Discovery: Immunomodulatory Peptides

Beyond its role as a combinatorial handle, D-NPA is highly valued in the direct synthesis of active pharmaceutical ingredients. Specifically, the substitution of native aromatic residues with D-NPA in small cationic host defense peptides (such as Bac2A variants) significantly enhances their immunomodulatory activity[3].

These D-NPA-containing peptidomimetics exhibit the ability to bind and neutralize bacterial lipopolysaccharides (LPS) while simultaneously antagonizing the TLR4 receptor on macrophages. This dual-action mechanism potently suppresses the NF-κB signaling cascade, leading to a drastic reduction in pro-inflammatory cytokines like TNF-α.

Pathway LPS Bacterial LPS TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Pathway TLR4->NFkB Signaling TNFa TNF-α Production NFkB->TNFa Transcription Suppression Inflammation Suppressed TNFa->Suppression Peptide D-NPA Peptide Peptide->LPS Neutralization Peptide->TLR4 Antagonism

Immunomodulatory mechanism of D-NPA peptides suppressing LPS-induced TNF-α production.

Furthermore, the unique chiral and electronic properties of D-NPA have recently been leveraged outside of traditional pharmacology, acting as target analytes in the synthesis of homochiral Metal-Organic Frameworks (MOFs) designed for enantioselective fluorescence sensing[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2755957, Boc-4-nitro-D-phenylalanine". PubChem. URL:[Link]

  • Hancock, R. E. W., et al. "Small cationic antimicrobial peptides". U.S. Patent 9,707,282 B2.
  • Wang, S., et al. "Homochiral Tetraphenylethene-Based Metal–Organic Frameworks with Circularly Polarized Luminescence for Enantioselective Recognition". Inorganic Chemistry. URL:[Link]

Sources

Method

development of drug delivery systems with 4-Nitro-D-phenylalanine

Application Note: Engineering Proteolytically Stable Supramolecular Drug Delivery Systems using 4-Nitro-D-Phenylalanine Executive Summary & Rationale The transition from conventional small-molecule therapeutics to peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Proteolytically Stable Supramolecular Drug Delivery Systems using 4-Nitro-D-Phenylalanine

Executive Summary & Rationale

The transition from conventional small-molecule therapeutics to peptide-based and supramolecular drug delivery systems (DDS) is frequently bottlenecked by rapid in vivo proteolytic degradation and poor mechanical stability of the carrier matrix. The incorporation of unnatural amino acids, specifically 4-Nitro-D-phenylalanine (4-NO2-D-Phe), provides a highly effective, dual-action solution. The D-amino acid chirality confers absolute steric resistance to endogenous proteases, while the strongly electron-withdrawing nitro group enhances intermolecular reactivity, making it an ideal building block for bioactive peptides and targeted drug delivery systems[1].

This Application Note details the mechanistic principles and validated protocols for formulating Fmoc-protected 4-NO2-D-Phe into self-assembling, nanofibrillar hydrogels. These systems are specifically designed for the sustained, localized delivery of therapeutic agents, enhancing bioavailability while minimizing burst release[2].

Mechanistic Framework: Self-Assembly and Stability

Unlike naturally occurring L-phenylalanine, 4-NO2-D-Phe drives a unique chiral self-discriminating assembly process[3]. When functionalized with a fluorenylmethoxycarbonyl (Fmoc) protecting group, Fmoc-4-NO2-D-Phe acts as a highly efficient low-molecular-weight gelator (LMWG)[4].

The self-assembly is governed by two primary forces:

  • Hydrophobic Collapse: Triggered by a solvent switch (e.g., DMSO to aqueous buffer), the bulky Fmoc groups interlock to shield themselves from the aqueous environment.

  • Enhanced π-π Stacking: The electron-withdrawing nitro group polarizes the aromatic ring. This induces robust, unidirectional hydrogen-bonding layers and cross-stacked π-conjugated units, significantly lowering the minimum gelation concentration (MGC) compared to unsubstituted variants[1][3].

Mechanism A 4-Nitro-D-Phenylalanine Core Structure B D-Chirality A->B C Nitro-Aromatic Moiety A->C D Protease Resistance B->D Steric Hindrance E Enhanced π-π Stacking & H-Bonding C->E Electron Withdrawal F Sustained Drug Release Targeted Delivery D->F E->F Matrix Rigidity

Logical framework illustrating how the structural features of 4-NO2-D-Phe drive DDS efficacy.

Comparative Quantitative Analysis

To understand the functional superiority of 4-NO2-D-Phe in injectable drug delivery systems[], it is critical to benchmark it against its natural and unsubstituted counterparts. The table below summarizes the physicochemical and pharmacokinetic advantages of the nitro-substituted D-isomer in a standard hydrogel formulation encapsulating Doxorubicin (DOX).

Table 1: Comparative Analysis of Fmoc-Peptide Hydrogel Delivery Systems

ParameterFmoc-L-Phe (Natural)Fmoc-D-Phe (Unsubstituted)Fmoc-4-NO2-D-Phe (Engineered)
Minimum Gelation Conc. (MGC) 5.0 mg/mL5.0 mg/mL2.0 mg/mL
Proteolytic Half-Life (Trypsin) < 2 Hours> 72 Hours> 72 Hours
Encapsulation Efficiency (DOX) ~ 60%~ 65%~ 88%
Release Kinetics (T_50%) 12 Hours18 Hours48 Hours
Primary Assembly Driver HydrophobicHydrophobicHydrophobic + Strong π-π

Formulation and Validation Protocols

The following protocol outlines the generation of a self-validating, co-assembled Fmoc-4-NO2-D-Phe hydrogel for drug delivery.

Workflow S1 Step 1: Solubilization Fmoc-4-NO2-D-Phe in DMSO S2 Step 2: Drug Integration Add Therapeutic Agent S1->S2 Homogeneous Mixing S3 Step 3: Solvent Switch Add PBS (pH 7.4) S2->S3 Trigger Assembly S4 Step 4: Gelation Nanofibrillar Network Formation S3->S4 Hydrophobic Collapse S5 Step 5: Quality Control Rheology & Encapsulation S4->S5 Validation

Step-by-step workflow for formulating Fmoc-4-NO2-D-Phe self-assembling drug delivery hydrogels.

Protocol: Co-Assembly of DOX-Loaded Fmoc-4-NO2-D-Phe Hydrogels

Materials Required:

  • Fmoc-4-NO2-D-Phe powder (Purity ≥ 99.5%)[2]

  • Dimethyl Sulfoxide (DMSO, Anhydrous)

  • Phosphate Buffered Saline (PBS, 1X, pH 7.4)

  • Doxorubicin Hydrochloride (DOX·HCl)

Step-by-Step Methodology:

  • Stock Preparation (Solubilization): Weigh 10.0 mg of Fmoc-4-NO2-D-Phe and dissolve it in 100 µL of anhydrous DMSO.

    • Causality: The highly hydrophobic nature of the Fmoc and nitro-aromatic groups requires a low-dielectric solvent to ensure complete monomeric dispersion and prevent premature, disordered aggregation.

  • Drug Integration: Add 1.0 mg of DOX·HCl directly to the DMSO/peptide solution. Vortex for 30 seconds until optically clear.

    • Causality: Co-solubilizing the drug with the LMWG monomers ensures that the drug is trapped within the fibrillar network during assembly, rather than merely adsorbed onto the surface, drastically improving Encapsulation Efficiency (EE%).

  • Solvent-Switch Trigger: Rapidly inject 900 µL of 1X PBS (pH 7.4) into the vial containing the DMSO solution. Immediately vortex for 5 seconds, then let the vial rest undisturbed at room temperature for 30 minutes.

    • Causality: The sudden introduction of an aqueous environment forces a hydrophobic collapse. The Fmoc groups shield themselves from water, while the nitro-phenyl rings align via π-π stacking, forming a rigid 3D nanofibrillar matrix that entraps the DOX molecules.

  • Self-Validation (Inversion Test): Invert the glass vial by 180 degrees.

    • Validation Logic: If the formulation supports its own weight without flowing, macroscopic gelation is confirmed. A failure here indicates incomplete supramolecular assembly, usually due to inaccurate pH or excessive DMSO (>10% v/v).

  • Encapsulation Quantification: Centrifuge the hydrogel at 10,000 x g for 10 minutes. Extract 50 µL of the clear supernatant and analyze via UV-Vis spectroscopy (Absorbance at 480 nm for DOX).

    • Validation Logic: The EE% is calculated by subtracting the free drug in the supernatant from the initial drug input. High free drug indicates matrix saturation or disrupted hydrogen bonding.

Analytical Troubleshooting & Causality

  • Issue: Premature Precipitation instead of Gelation.

    • Cause: The pH of the PBS buffer dropped below 6.5 upon addition of the drug/peptide mixture. The nitro group's electron-withdrawing effect makes the carboxylic acid more sensitive to protonation.

    • Solution: Pre-adjust the PBS buffer to pH 8.0 before the solvent switch. The final equilibrium will settle near physiological pH (7.4), ensuring proper fibril elongation rather than amorphous precipitation.

  • Issue: Rapid Burst Release of Drug (< 2 Hours).

    • Cause: The drug was loaded after the hydrogel had already formed, leading to surface adsorption rather than internal network encapsulation.

    • Solution: Strictly adhere to Step 2 of the protocol; the therapeutic agent must be present in the monomeric DMSO phase prior to the aqueous trigger to ensure deep matrix integration[].

References

  • Fmoc-4-nitro-D-phenylalanine - Chem-Impex. Chem-Impex International.
  • 4-Nitro-D-phenylalanine monohydrate - Chem-Impex. Chem-Impex International.
  • Chirality-induced second harmonic generation in supramolecular 4-nitro-D-phenylalanine hybrid crystals. RSC Publishing.
  • Amino Acids for Peptide Drugs. BOC Sciences.
  • Amino Acids and Amino Acid Derivatives List - Page 67. ECHEMI.

Sources

Application

Application Note: 4-Nitro-D-Phenylalanine as a Robust Internal Standard in Bioanalytical Chromatography

Introduction and Analytical Rationale In quantitative bioanalysis, particularly when measuring endogenous amino acids, biomarkers, or peptide-derived therapeutics in complex matrices (e.g., plasma, urine, or tissue homog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

In quantitative bioanalysis, particularly when measuring endogenous amino acids, biomarkers, or peptide-derived therapeutics in complex matrices (e.g., plasma, urine, or tissue homogenates), matrix effects and extraction recovery variations pose significant challenges. To construct a self-validating analytical system, the selection of an appropriate Internal Standard (IS) is critical.

While isotopically labeled standards (e.g., 13 C or 15 N analogs) are considered the gold standard, they are often prohibitively expensive or commercially unavailable for niche targets. 4-Nitro-D-phenylalanine (4-NDP) emerges as a highly effective, cost-efficient structural analog for the liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography-ultraviolet (HPLC-UV) quantification of aromatic amino acids and related metabolites [1].

Mechanistic Causality: Why 4-Nitro-D-Phenylalanine?

The structural design of 4-NDP offers three distinct analytical advantages:

  • Stereochemical Stability (The D-Isomer Advantage): Mammalian biology predominantly utilizes L-amino acids. By employing the D-enantiomer, researchers eliminate the risk of baseline interference from endogenous L-phenylalanine. Furthermore, D-amino acids are highly resistant to degradation by endogenous L-proteases and L-amino acid oxidases present in raw biological samples, ensuring the IS remains stable throughout prolonged sample preparation workflows.

  • Chromatographic & Spectroscopic Distinctiveness (The Nitro Group): The strongly electron-withdrawing para-nitro ( −NO2​ ) group extends the conjugated π -system of the aromatic ring. This shifts the UV absorption maximum from 257 nm (standard phenylalanine) to 275-280 nm, allowing for selective UV detection with minimal background noise.

  • Mass Spectrometric Specificity: In electrospray ionization (ESI), the nitro group directs a unique fragmentation pathway. The predictable neutral loss of the nitro group and formic acid provides highly specific Multiple Reaction Monitoring (MRM) transitions, preventing cross-talk with target analytes like 3-nitrotyrosine or β -N-methylamino-L-alanine (L-BMAA) [1, 2].

Physicochemical Profiling

Understanding the physicochemical properties of 4-NDP is essential for predicting its chromatographic behavior and optimizing mobile phase pH. The nitro group slightly increases the acidity of the carboxylic acid compared to native phenylalanine, which must be accounted for during reversed-phase retention.

Table 1: Physicochemical and Spectroscopic Properties of 4-Nitro-D-phenylalanine

PropertyValue / CharacteristicAnalytical Implication
Chemical Formula C9​H10​N2​O4​ Determines exact mass for High-Resolution MS.
Molecular Weight 210.19 g/mol Precursor ion [M+H]+ at m/z 211.1.
LogP (Predicted) 0.8 - 1.1Elutes slightly earlier than native Phe on C18 columns.
UV λmax​ 275 nmEnables selective UV detection away from standard peptide bonds.
Solubility Dilute HCl, 50% MethanolRequires acidic or partially organic solvents for high-concentration stock stability.

Experimental Workflow and Logic

To guarantee trustworthiness in quantitative results, the internal standard must be introduced at the very beginning of the sample preparation process. This ensures that any volumetric losses, incomplete precipitations, or ion suppression effects experienced by the target analyte are proportionally mirrored by the IS.

IS_Workflow Sample 1. Biological Matrix (Plasma / Urine) Spike 2. Spike Internal Standard (4-Nitro-D-Phe) Sample->Spike Precipitation 3. Protein Precipitation (Acetonitrile + 1% FA) Spike->Precipitation Homogenize Centrifuge 4. Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge LC 5. Chromatographic Separation (C18 RP-HPLC) Centrifuge->LC Supernatant Extraction MS 6. Detection & Quantification (ESI-LC-MS/MS) LC->MS Elution

Workflow for biological sample preparation and LC-MS/MS analysis using 4-Nitro-D-Phe as an IS.

Step-by-Step Methodologies

The following protocols detail the integration of 4-NDP into a standard protein precipitation workflow for the analysis of plasma biomarkers (e.g., 3-nitrotyrosine) [2].

Protocol A: Preparation of Standard Solutions

Causality Note: 4-NDP is a zwitterion. Dissolving it in pure water can lead to incomplete solubilization at high concentrations. Using a slightly acidic aqueous solution disrupts the zwitterionic network, ensuring complete dissolution.

  • Stock Solution (1.0 mg/mL): Accurately weigh 1.0 mg of 4-Nitro-D-phenylalanine powder. Dissolve in 1.0 mL of 0.1 M HCl. Vortex until completely clear.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water (v/v).

  • Storage: Aliquot the working solution into amber vials (to prevent potential UV-induced degradation of the nitro group) and store at −20∘C .

Protocol B: Plasma Sample Extraction (Protein Precipitation)

Causality Note: The IS is added before the precipitation solvent. This allows the IS to bind to matrix proteins in a manner similar to the endogenous analyte, ensuring that the extraction recovery calculation is mathematically sound.

  • Aliquot: Transfer of biological plasma into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add of the 4-NDP Working Solution ( ). Vortex gently for 10 seconds and incubate at room temperature for 5 minutes to allow matrix equilibration.

  • Precipitation: Add of ice-cold Acetonitrile containing 1% Formic Acid. The acidic environment denatures proteins rapidly and ensures the amino acids are fully protonated, increasing their solubility in the organic supernatant.

  • Separation: Vortex vigorously for 60 seconds. Centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Collection: Transfer of the clear supernatant into an HPLC autosampler vial equipped with a glass insert.

Protocol C: LC-MS/MS Parameters

For optimal retention of highly polar amino acids, a C18 column with a high aqueous-phase tolerance (or a HILIC column) is recommended.

Table 2: Recommended ESI-MS/MS MRM Parameters (Positive Ion Mode)

AnalytePrecursor Ion ( [M+H]+ )Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
4-Nitro-D-phenylalanine (IS) m/z 211.1m/z 165.1m/z 119.118
3-Nitrotyrosine (Target Example) m/z 227.1m/z 181.1m/z 135.120
L-BMAA (Target Example) m/z 119.1m/z 102.1m/z 76.115

Note: The primary fragmentation pathway for 4-NDP involves the loss of H2​O and CO ( −46 Da ), yielding the robust 165.1 m/z product ion used for quantification.

Data Interpretation and System Validation

To validate the trustworthiness of the assay, monitor the peak area of 4-NDP across all injected samples.

  • Consistent IS Area: An IS peak area variance of <15% across a batch indicates uniform extraction recovery and stable MS ionization.

  • Drifting IS Area: A systematic decrease in the IS peak area suggests column fouling or progressive ion suppression from matrix build-up, prompting the need for column washing or a lower injection volume.

By leveraging the unique stereochemical and spectroscopic properties of 4-Nitro-D-phenylalanine, bioanalytical scientists can establish highly reproducible, cost-effective chromatographic assays that stand up to rigorous regulatory validation standards.

References

  • Tsikas, D., et al. "New Procedure for the Determination of 3-Nitrotyrosine in Plasma by GC–ECD." ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for 4-Nitro-D-phenylalanine

Welcome to the technical support guide for optimizing the incorporation of 4-Nitro-D-phenylalanine in peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the under...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the incorporation of 4-Nitro-D-phenylalanine in peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your decision-making in the lab. This guide is structured to address the most common challenges and questions encountered when working with this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Nitro-D-phenylalanine often challenging to couple during peptide synthesis?

A1: The difficulty in coupling 4-Nitro-D-phenylalanine stems from two primary factors:

  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing. This effect deactivates the aromatic ring and can influence the reactivity of the carboxylic acid group during the activation step, a crucial part of forming the peptide bond.[1]

  • Steric Hindrance: While not as sterically hindered as amino acids like Aib or N-methylated residues, the bulky nitro-substituted phenyl side chain can still present a physical barrier.[2] This obstruction can slow down the reaction kinetics, making it difficult for the activated amino acid to approach the free N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[2]

Q2: What are the most effective coupling reagents for incorporating 4-Nitro-D-phenylalanine?

A2: Due to its challenging nature, standard coupling reagents like DCC or DIC/HOBt may prove insufficient.[2][3] It is highly recommended to use more potent, modern in-situ activating reagents. These are typically aminium/uronium or phosphonium salts that generate highly reactive activated esters.

The most successful reagents fall into two main categories:

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are exceptionally efficient.[4][5] HATU, in particular, generates a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen in HOAt, making it one of the most effective reagents for difficult couplings.[4] COMU is a newer generation reagent that incorporates OxymaPure, offering comparable efficiency to HATU with improved safety and solubility profiles.[6][7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[4][8] PyAOP, the HOAt-based analogue of PyBOP, generally shows superior performance for challenging substrates due to the formation of the more reactive OAt-ester.[4][9]

Q3: How can I monitor the efficiency of my coupling reaction in real-time?

A3: The most common and effective method for qualitatively monitoring the completion of a coupling reaction on solid support is the Kaiser test (or ninhydrin test).[2] This colorimetric assay detects the presence of free primary amines on the resin.

  • A positive result (blue/purple beads) indicates that unreacted amines are still present, meaning the coupling is incomplete.

  • A negative result (yellow/colorless beads) signifies that the coupling has gone to completion.[2]

For quantitative analysis after the synthesis is complete, the gold standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the desired product from deletion sequences.[2]

Q4: What are the primary side reactions to be aware of when using 4-Nitro-D-phenylalanine?

A4: The main side reaction of concern is racemization . Racemization is the loss of stereochemical integrity at the α-carbon, converting the pure D-amino acid into a mixture of D- and L-isomers.[10] This is a critical issue, as the presence of the incorrect diastereomer can drastically reduce or eliminate the biological activity of the final peptide.[10]

The electron-withdrawing nature of the nitro group can make the α-proton more acidic, particularly after activation of the carboxyl group, increasing its susceptibility to abstraction by a base.[10][11] This risk is amplified by factors such as over-activation with highly potent reagents, the use of strong, non-hindered bases, and elevated reaction temperatures.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis, providing a logical path from diagnosis to solution.

Issue 1: Incomplete or Failed Coupling (Positive Kaiser Test)

A positive Kaiser test after the scheduled coupling time is the most direct indication of a failed reaction. This means unreacted N-terminal amines remain on the resin.

Causality:
  • Insufficient Reagent Potency: The activation energy for the coupling is too high for the chosen reagent.

  • Steric Hindrance: The reaction rate is too slow due to physical obstruction by the amino acid side chain and the growing peptide-resin matrix.[2]

  • Peptide Aggregation: The growing peptide chain may fold or aggregate on the resin, making the N-terminal amine inaccessible. This is a common issue in longer or hydrophobic sequences.[12]

Solutions Workflow:

G start Positive Kaiser Test double_couple Perform Double Coupling start->double_couple Immediate Action extend_time Extend Coupling Time (e.g., to 4h or overnight) start->extend_time Alternative re_kaiser Perform Kaiser Test Again double_couple->re_kaiser extend_time->re_kaiser change_reagent Switch to Potent Reagent (HATU, PyAOP, COMU) re_kaiser->change_reagent Still Positive success Coupling Complete (Negative Kaiser Test) re_kaiser->success Negative change_solvent Change Solvent (DMF -> NMP or use mixtures) change_reagent->change_solvent If problem persists

Troubleshooting workflow for a failed coupling reaction.
  • Immediate Action: Double Coupling. This is the most common and effective first step. Simply drain the reaction vessel and repeat the coupling step with a fresh solution of activated 4-Nitro-D-phenylalanine.[2][13] This second exposure to the reagents is often sufficient to drive the reaction to completion.

  • Extend Reaction Time. If double coupling is not desired, you can significantly extend the time for the initial coupling. For difficult amino acids, increasing the time from a standard 1-2 hours to 4 hours or even overnight can be beneficial.[2][3]

  • Advanced Strategy: Upgrade Coupling Reagents & Additives. If you consistently experience failed couplings, your standard reagent may not be adequate. Switch to a more powerful activating agent as detailed in the table below. The use of additives like HOAt or OxymaPure is integral to these reagents and significantly reduces racemization risk while increasing reaction speed.[4][5]

Table 1: Comparison of Recommended Coupling Reagents
ReagentReagent TypeActivating GroupRelative ReactivityKey Advantages
DIC/HOBt CarbodiimideOBt-esterStandardCost-effective, but often insufficient for difficult couplings.[6][7]
HBTU/PyBOP Aminium/PhosphoniumOBt-esterHighGood general-purpose potent reagents, but can be outperformed.[4][9]
HCTU AminiumO-6-ClBt-esterVery HighMore reactive than HBTU due to the more acidic leaving group.[3][4]
HATU/PyAOP Aminium/PhosphoniumOAt-esterExcellentHighly efficient due to anchimeric assistance from HOAt; low racemization.[4][9]
COMU AminiumOxyma-esterExcellentComparable to HATU with better safety (non-explosive leaving group) and solubility.[6][7]
  • Advanced Strategy: Optimize Solvents. Poor solvation can lead to peptide aggregation and hinder coupling efficiency.[3]

    • N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its solvating properties, especially for difficult sequences.[3]

    • For severe cases, using mixed solvent systems such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reaction outcomes.[3]

Issue 2: High Levels of Racemization Detected in Final Peptide

Even if the coupling appears successful (negative Kaiser test), the stereochemical integrity of the 4-Nitro-D-phenylalanine residue may be compromised.

Causality:
  • Over-activation: The activated carboxylic acid intermediate is highly susceptible to racemization. The more reactive the intermediate, the higher the risk if it doesn't react quickly with the amine.[10][14]

  • Base-Mediated Proton Abstraction: The base used in the coupling reaction (e.g., DIPEA) can abstract the α-proton from the activated amino acid, leading to racemization.[10]

  • Elevated Temperature: Higher temperatures accelerate both the desired coupling and the undesired racemization.[10]

Solutions:
  • Optimize the Base: The choice and amount of base are critical.

    • Switch to a weaker, sterically hindered base. Replace DIPEA with a base like 2,4,6-trimethylpyridine (collidine) . Its bulkiness makes it less likely to abstract the α-proton while still facilitating the reaction.[10]

    • Use precise stoichiometry. For aminium/uronium reagents, use the exact recommended equivalents of base. Excess base significantly increases the risk of racemization.

  • Control Reaction Temperature: Avoid unnecessary heating.

    • Perform the coupling at room temperature.

    • If pre-activation is used, it can be performed at 0°C before adding the mixture to the resin.[11]

    • For microwave-assisted synthesis, reducing the temperature from a standard 70-80°C to 50°C can dramatically limit racemization for sensitive residues.[10]

  • Choose Racemization-Suppressing Reagents: Modern coupling reagents are designed with this issue in mind. Reagents that incorporate HOAt (HATU, PyAOP) or OxymaPure (COMU, PyOxim) are inherently better at suppressing racemization than older HOBt-based reagents.[4][6] For particularly sensitive couplings where racemization is the primary concern, a reagent like DEPBT can be considered, as it is known for its exceptional resistance to epimerization.[6]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol is essential for detecting free primary amines on the resin.[2]

  • Collect a small sample of resin (approx. 5-10 mg) from the reaction vessel after washing away the coupling reagents. Place it in a small glass test tube.

  • Wash the resin sample with ethanol (2 x 0.5 mL) and then with DCM (2 x 0.5 mL).

  • Add 2-3 drops of each of the three Kaiser test solutions (A: Ninhydrin in ethanol, B: Phenol in ethanol, C: Potassium cyanide in pyridine).

  • Heat the tube at 100-110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

  • Negative (Complete): Beads and solution are yellow or colorless.

  • Positive (Incomplete): Beads and/or solution are dark blue or purple.

Protocol 2: Optimized Double Coupling using HATU

This protocol is designed for a difficult coupling like 4-Nitro-D-phenylalanine where the initial attempt may be incomplete.[3]

  • First Coupling:

    • Following standard Fmoc-deprotection and washing, swell the resin in DMF.

    • In a separate vessel, pre-activate the Fmoc-4-Nitro-D-phenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin thoroughly with DMF (3x).

  • Monitoring:

    • Perform a Kaiser test (Protocol 1).

    • If the test is negative, proceed with the synthesis.

  • Second Coupling (if Kaiser test is positive):

    • Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (5-6x) before proceeding to the next deprotection step.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. Retrieved March 21, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 21, 2026, from [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved March 21, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved March 21, 2026, from [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022, March 29). MDPI. Retrieved March 21, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved March 21, 2026, from [Link]

  • SPPS Tips for Success: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved March 21, 2026, from [Link]

  • Solid-phase synthesis of peptide-4-nitroanilides. (1996). PubMed. Retrieved March 21, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. (2026, February 5). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved March 21, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 21, 2026, from [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014, June 25). GenScript. Retrieved March 21, 2026, from [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. Retrieved March 21, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Bio-synthesis. Retrieved March 21, 2026, from [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2023, March 31). PMC. Retrieved March 21, 2026, from [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

Sources

Optimization

minimizing racemization of 4-Nitro-D-phenylalanine during synthesis

Technical Support Center: Troubleshooting Racemization of 4-Nitro-D-phenylalanine Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chiral integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Racemization of 4-Nitro-D-phenylalanine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chiral integrity issues when synthesizing peptides or small molecules containing 4-Nitro-D-phenylalanine (4-NO2-D-Phe).

Mechanistic Insight: The Root Cause of Instability

4-Nitro-D-phenylalanine is a highly valuable non-natural amino acid, but its incorporation during synthesis is notoriously challenging. The core issue lies in the electron-withdrawing nature of the para-nitro group. This functional group exerts strong inductive and mesomeric effects, pulling electron density away from the α-carbon. Consequently, the α-proton becomes significantly more acidic than in standard, unsubstituted phenylalanine[1].

When the carboxylic acid is activated for coupling, two primary racemization pathways emerge:

  • Direct Enolization (Pathway A): The presence of a base (commonly DIPEA) strips the highly acidic α-proton, forming a planar enolate intermediate. Reprotonation of this intermediate is non-selective, resulting in epimerization[1].

  • Oxazolone Formation (Pathway B): Over-activation of the carboxylate backbone induces an intramolecular attack by the adjacent carbonyl oxygen, forming an oxazol-5(4H)-one (azlactone) intermediate. This ring system rapidly racemizes before aminolysis can occur[1],[2].

RacemizationPathways cluster_0 Pathway A: Direct Enolization cluster_1 Pathway B: Oxazolone Formation AA Activated 4-Nitro-D-Phe Enolate Planar Enolate Intermediate (Base-Catalyzed) AA->Enolate Strong Base (e.g., DIPEA) Oxazolone Oxazol-5(4H)-one Intermediate AA->Oxazolone Over-activation Racemate Racemized Product (D/L Mixture) Enolate->Racemate Non-selective Reprotonation Oxazolone->Racemate Ring Opening via Aminolysis

Fig 1: Primary racemization mechanisms of 4-Nitro-D-phenylalanine during activation.

Frequently Asked Questions (FAQs)

Q: Can I use standard HBTU/DIPEA or HATU/DIPEA for coupling Fmoc-4-Nitro-D-Phe? A: No, this is highly discouraged. Uronium/aminium salts like HBTU and HATU require a strong tertiary base like N,N-diisopropylethylamine (DIPEA) to initiate carboxylate activation. Because the α-proton of 4-NO2-D-Phe is highly acidic, DIPEA rapidly abstracts it, driving Pathway A (direct enolization) and leading to severe loss of chiral purity[1],[2].

Q: What is the optimal coupling chemistry to preserve chiral integrity? A: The gold standard for racemization-prone unnatural amino acids is a base-free carbodiimide system utilizing Diisopropylcarbodiimide (DIC) paired with an oxime-based additive like OxymaPure or Oxyma-B[2],[3]. Oxyma acts as a highly effective racemization suppressor by rapidly reacting with the O-acylisourea intermediate to form a stable active ester. This outcompetes oxazolone formation (Pathway B) and entirely avoids the need for basic conditions, shutting down Pathway A[3].

Q: Are there any side reactions I should worry about with Oxyma derivatives? A: While Oxyma-B is an exceptional racemization suppressor, it can undergo a carbodiimide-mediated Beckmann rearrangement under certain conditions, leading to substituted amide impurities[4]. Maintaining strict temperature control and avoiding prolonged pre-activation times mitigates this risk.

Troubleshooting Guide: High Racemization Detected

If chiral HPLC reveals significant D-to-L conversion in your final product, consult the decision matrix below to isolate the procedural flaw.

Troubleshooting Start High Racemization Detected CheckBase Using strong base (DIPEA)? Start->CheckBase ChangeBase Switch to Collidine/TMP or Base-free (DIC/Oxyma) CheckBase->ChangeBase Yes CheckCoupling Using standalone Carbodiimide? CheckBase->CheckCoupling No AddSuppressor Add OxymaPure or Oxyma-B CheckCoupling->AddSuppressor Yes CheckTemp Reaction Temp > 25°C? CheckCoupling->CheckTemp No LowerTemp Lower to 0°C - 20°C CheckTemp->LowerTemp Yes

Fig 2: Step-by-step troubleshooting workflow for mitigating racemization.

Quantitative Impact of Coupling Conditions The choice of reagents drastically alters the diastereomeric ratio (Dr). The table below summarizes comparative epimerization data for highly sensitive amino acids under various coupling environments[1],[2].

Coupling ReagentAdditiveBaseTempYieldDiastereomeric Ratio (D:L)
HBTUNoneDIPEA25°C90%82:18 (Severe Racemization)
HATUNoneDIPEA25°C70%87:13 (Severe Racemization)
DICHOBtNone25°C85%95:5 (Moderate Racemization)
DICOxymaPureNone25°C>95%>99:1 (Optimal Preservation)
DICOxyma-BNone25°C>95%>99:1 (Optimal Preservation)

Validated Experimental Protocols

Protocol 1: Optimized SPPS Coupling of Fmoc-4-Nitro-D-phenylalanine Causality Check: This protocol utilizes DIC/OxymaPure to bypass basic conditions and suppress oxazolone formation. It is designed as a self-validating system; if coupling fails under these conditions, the lack of base is not the issue—steric hindrance or resin aggregation is the likely culprit.

  • Resin Preparation: Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min) to ensure complete removal of residual piperidine (a base that could inadvertently trigger enolization during the next step)[2].

  • Pre-activation (Strict Time Control):

    • In a clean vial, dissolve 3.0 equivalents of Fmoc-4-Nitro-D-phenylalanine and 3.0 equivalents of OxymaPure in minimal DMF[2].

    • Add 3.0 equivalents of DIC.

    • Critical Step: Allow pre-activation for exactly 2 minutes at room temperature. Prolonged pre-activation increases the risk of Beckmann rearrangement of the oxime[4].

  • Coupling: Transfer the pre-activated mixture to the resin. Allow the coupling to proceed for 60 minutes at 20°C. Note: Do not apply microwave heating, as thermal energy exponentially accelerates epimerization.

  • Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete coupling. A positive result (blue) requires a second coupling cycle using the exact same mild conditions, rather than switching to a harsher reagent.

Protocol 2: Chiral HPLC Quantification of Racemization Causality Check: To trust your synthetic output, you must validate the chiral purity analytically. This protocol uses a self-validating standard curve to ensure the chromatography method is accurately separating the enantiomers.

  • Standard Preparation (Self-Validation): Prepare three standard solutions: (A) Pure Fmoc-4-Nitro-D-Phe, (B) Pure Fmoc-4-Nitro-L-Phe, and (C) A 50:50 racemic mixture.

  • Sample Cleavage: Cleave a micro-aliquot of the synthesized peptide from the resin using standard TFA/scavenger cocktails. Precipitate in cold ether, centrifuge, and dry.

  • Chromatography Setup:

    • Column: Chiralpak IA (or equivalent chiral stationary phase).

    • Mobile Phase: Hexane/Isopropanol/TFA (typically 80:20:0.1, optimize based on specific column dynamics).

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject Standard C first to validate baseline resolution between the D and L peaks. Inject Standards A and B to independently confirm retention times. Finally, inject the cleaved sample. Integrate the area under the curve (AUC) for both enantiomeric peaks to calculate the exact percentage of racemization.

References

  • Liang et al. "Epimerisation in Peptide Synthesis." MDPI (2023).
  • "Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis." Benchchem (2025).
  • "Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis." PMC (2014).
  • "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega (2022).

Sources

Troubleshooting

strategies for removing impurities from 4-Nitro-D-phenylalanine products

Welcome to the Technical Support Center for Unnatural Amino Acid Purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex purification profiles of 4-Nitro-D-phenylalanine.

The synthesis of this critical chiral building block—typically via the electrophilic aromatic nitration of D-phenylalanine—inherently generates a challenging matrix of inorganic salts, unreacted starting materials, over-nitrated byproducts, and trace enantiomeric impurities[1][2]. This guide bypasses generic advice, offering mechanistically grounded, self-validating strategies to achieve >99% enantiomeric excess (ee) and >98% chemical purity.

Strategic Purification Pathway

G Start Crude 4-Nitro-D-phenylalanine (Contains D-Phe, L-isomer, Salts) Step1 Isoelectric Precipitation (pH 5.5 - 6.0) Start->Step1 Adjust pH & Cool Imp1 Aqueous Filtrate (Inorganic Salts, Unreacted D-Phe) Step1->Imp1 Filtration Step2 Chiral Preparative HPLC (Crown Ether Selector) Step1->Step2 Resuspend & Inject Imp2 L-Isomer & Over-nitrated Byproducts Step2->Imp2 Elute Impurities Final Pure 4-Nitro-D-phenylalanine (>99% ee, >98% Purity) Step2->Final Collect Target Fraction

Workflow for the systematic removal of impurities from crude 4-Nitro-D-phenylalanine.

Diagnostic Q&A: Troubleshooting Impurity Profiles

Q1: Our crude 4-Nitro-D-phenylalanine contains heavy inorganic salt loading and unreacted D-phenylalanine following the H₂SO₄/HNO₃ nitration step. How can we selectively isolate the target without chromatography? A1: The most effective first-line strategy is isoelectric precipitation . The Causality: Amino acids possess a zwitterionic backbone. The electron-withdrawing nitro group slightly alters the pKa of the aromatic system, but the overall molecule reaches a net-zero charge at its isoelectric point (pI), which is approximately pH 5.5–6.0 for 4-nitro-phenylalanine. At this pH, intermolecular hydrogen bonding is maximized, and hydration is minimized, forcing the target compound to crystallize out of the aqueous matrix[1]. Inorganic salts (sulfates and nitrates) lack this zwitterionic property and remain highly soluble in the aqueous supernatant. Self-Validation: You can validate the completeness of this step by monitoring the UV absorbance of the supernatant at 270–280 nm (the nitroaromatic peak). A plateau in absorbance indicates complete precipitation.

Q2: We are detecting 2–5% of the L-enantiomer (4-Nitro-L-phenylalanine) in our final product. What is the most reliable method to achieve >99% enantiomeric excess (ee)? A2: To resolve enantiomeric contamination, utilize Chiral Preparative HPLC using a crown ether-based stationary phase (e.g., ChiroSil ME RCA(+)). The Causality: Crown ether stationary phases, which feature (+)-(18-Crown-6)-tetracarboxylic acid chemically bonded to silica, form highly stereoselective host-guest inclusion complexes with primary amines[3]. The spatial arrangement of the tetracarboxylic acid groups provides differential steric hindrance for the D- and L-enantiomers. Because the complexation energy differs between the two isomers, they elute at distinctly different retention times, allowing for baseline resolution[4]. Self-Validation: Always perform an analytical scale run first. Calculate the resolution factor ( Rs​ ). Only proceed to preparative injection if Rs​>1.5 .

Q3: Preparative HPLC is causing a bottleneck in our pilot-scale production. Are there scalable alternatives for enantiomeric enrichment? A3: Yes. Enantioselective Liquid-Liquid Extraction (ELLE) utilizing BINAP-metal complexes is a highly scalable alternative. The Causality: Transition metals (like Cu⁺ or Ni²⁺) complexed with chiral ligands such as (S)-BINAP can be dissolved in an organic phase. When mixed with the aqueous amino acid racemate, the metal center forms transient coordination complexes with the amino acids at the phase interface. The thermodynamic stability difference between the [Cu-(S)-BINAP–D-PheNO₂] and[Cu-(S)-BINAP–L-PheNO₂] diastereomeric complexes drives the selective partitioning of one enantiomer into the organic phase, leaving the other in the aqueous phase[5]. Self-Validation: Perform a mass balance calculation on the aqueous phase post-extraction. If the combined mass and ee of the raffinate do not match theoretical recovery, investigate emulsion formation or incomplete phase separation.

Quantitative Benchmarks: Purification Strategy Comparison

To assist in workflow design, the following table summarizes the performance metrics of the primary purification strategies discussed:

Purification StrategyTarget Impurities RemovedTypical Yield RecoveryFinal Purity / eeScalability
Isoelectric Precipitation Inorganic salts, mineral acids85 – 90%>95% (Achiral)High (Multi-Kg)
Cation-Exchange Resin Unreacted D-Phe, Salts80 – 85%>98% (Achiral)Medium (Kg)
Chiral Prep HPLC (Crown Ether) L-enantiomer, Dinitro species70 – 80%>99.5% eeLow-Medium (Gram)
BINAP-Metal Extraction (ELLE) L-enantiomer75 – 85%>98.0% eeMedium (Pilot)

Validated Experimental Methodologies

Protocol 1: Isoelectric Crystallization & Desalting

Purpose: Bulk removal of nitration acids and unreacted starting materials[1].

  • Neutralization: Transfer the highly acidic crude nitration mixture to a jacketed reactor. Chill the system to 0–5 °C to prevent exothermic degradation.

  • pH Adjustment: Under vigorous mechanical stirring, slowly add a neutralizing agent (e.g., aqueous NH₄OH or PbCO₃) until the pH stabilizes exactly between 5.5 and 6.0.

  • Thermal Digestion (Ostwald Ripening): Heat the suspension to a gentle boil (~90 °C) to dissolve fine, amorphous precipitates. Slowly cool the reactor to 4 °C at a controlled rate of 10 °C/hour. Causality: Slow cooling promotes the growth of large, pure crystalline lattices, excluding trapped impurities.

  • Filtration & Washing: Filter the resulting solid under a vacuum. Wash the filter cake sequentially with ice-cold deionized water (to strip residual inorganic salts) followed by cold 95% ethanol (to strip lipophilic organic byproducts).

  • Validation Checkpoint: Collect a few drops of the final aqueous wash filtrate and add a 0.1 M BaCl₂ solution. The absence of a white precipitate (Barium Sulfate) confirms the complete removal of sulfate ions from the nitration matrix.

Protocol 2: Chiral Preparative HPLC Enrichment

Purpose: Precision removal of 4-Nitro-L-phenylalanine and structurally similar over-nitrated byproducts[3][4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 0.01% Phosphoric Acid and Methanol (30/70 v/v)[4]. Causality: The acidic modifier suppresses the ionization of the amino acid's carboxylic group, ensuring consistent, predictable interactions with the crown ether selector. Degas the mixture via sonication under a vacuum.

  • Sample Preparation: Dissolve the isoelectrically precipitated 4-Nitro-D-phenylalanine in the mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Install a preparative chiral column (e.g., ChiroSil ME RCA(+), 5 µm particle size)[3]. Equilibrate at 20 °C with a flow rate scaled to your column's internal diameter (e.g., 10–20 mL/min for a 21.2 mm ID column).

  • Injection & Elution: Inject the sample. Monitor the eluate using a UV-Vis detector set to 210 nm[4]. Alternatively, use inline LC-MS to monitor for m/z 281 or 283, which indicates non-specific reduction or over-nitrated byproducts[2].

  • Fraction Collection: Collect the major peak corresponding to the D-isomer.

  • Validation Checkpoint: Before pooling and lyophilizing the fractions, inject a 10 µL aliquot of the collected fraction onto an analytical chiral column. Proceed to lyophilization only if the chromatogram confirms >99% ee.

References

  • Equilibrium Studies on Enantioselective Liquid–Liquid Extraction of Phenylalanine Enantiomers Using BINAP–Metal Complexes Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Synthesis of p-nitrophenylalanine Source: PrepChem.com URL:[Link]

  • Synergistic CRISPR–Cas9 Host Engineering and Enzyme Evolution for Enantioselective Synthesis of a Vibegron Pyrrolidine Intermediate Source: Organic Letters - ACS Publications URL:[Link]

  • CHROMATOGRAPHY CATALOG - BGB Analytik Source: bgb-analytik.com URL:[Link]

  • HPLC Column Catalog Source: hplc.eu URL:[Link]

Sources

Optimization

identifying and characterizing byproducts in 4-Nitro-D-phenylalanine synthesis

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-D-phenylala...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-D-phenylalanine. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring both accuracy and efficiency in your work.

Troubleshooting Guide: Identifying and Mitigating Byproducts

The nitration of D-phenylalanine is a standard electrophilic aromatic substitution reaction. However, the nature of the starting material and the reaction conditions can lead to the formation of several byproducts. This guide addresses the most common issues encountered during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired 4-Nitro-D-phenylalanine Product

A lower-than-expected yield of the target para-isomer is a frequent challenge. This can be attributed to several factors, from incomplete reactions to the predominance of side reactions.

Q: My reaction is resulting in a low yield of 4-Nitro-D-phenylalanine. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are appropriate. For instance, a common protocol involves reacting at 0°C for 3 hours.[1]

  • Suboptimal Reagent Ratio: The ratio of nitric acid to sulfuric acid is crucial. A volume ratio of 1:2 (HNO₃:H₂SO₄) has been reported to provide good yields.[1] Deviation from this can affect the concentration of the nitronium ion (NO₂⁺), the active electrophile.

  • Degradation of Starting Material or Product: Phenylalanine can be susceptible to oxidation under harsh acidic conditions. Maintaining a low reaction temperature is critical to minimize degradation.[2]

  • Formation of Byproducts: The formation of significant amounts of byproducts, such as isomers or dinitrated compounds, will naturally reduce the yield of the desired product.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Isomeric Byproducts (2-Nitro- and 3-Nitro-D-phenylalanine)

The formation of ortho (2-nitro) and meta (3-nitro) isomers is a common outcome in electrophilic aromatic substitution reactions.

Q: I am observing significant amounts of the ortho- and meta-isomers in my product mixture. How can I improve the regioselectivity for the para-isomer?

A: The amino acid side chain of phenylalanine is an ortho-, para-directing group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a meta-directing group. This leads to a mixture of isomers.

  • Temperature Control: Reaction temperature plays a significant role in regioselectivity. Lower temperatures generally favor the formation of the para-isomer.[2][3] Running the reaction at or below 0°C is recommended.

  • Protecting the Amino Group: While more synthetically involved, protecting the amino group as an acetamide before nitration can enhance para-selectivity by reducing the deactivating effect of the protonated amine and sterically hindering the ortho positions.[4]

Issue 3: Formation of Dinitrated and Other Over-Nitrated Byproducts

The presence of dinitrated species indicates that the reaction is too aggressive.

Q: My analysis shows the presence of dinitrophenylalanine. How can I prevent this over-reaction?

A: Dinitration occurs when the initially formed nitrophenylalanine undergoes a second nitration.

  • Control Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess of nitric acid is common, but a large excess should be avoided.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will reduce the likelihood of a second nitration event.[2]

Issue 4: Identification of a Condensation Byproduct

In some cases, a byproduct formed from the condensation of two nitrophenylalanine molecules has been observed.

Q: I have an uncharacterized byproduct with a high molecular weight. What could it be?

A: A study has identified a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine.[1] This is more likely to occur in a batch reactor setup. The use of a tubular reactor was shown to suppress this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect in the synthesis of 4-Nitro-D-phenylalanine?

A1: The most common byproducts are the ortho (2-nitro) and meta (3-nitro) isomers of D-phenylalanine. Dinitrated products and condensation products of nitrophenylalanine isomers can also be formed.[1] Under certain conditions, oxidative byproducts like hydroxylated species (tyrosine isomers) may also be present.[5]

Q2: Which analytical techniques are best for identifying and quantifying these byproducts?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from its isomers and other byproducts.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, though derivatization may be necessary for the amino acid.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated byproducts.[1][10]

Q3: How can I effectively purify 4-Nitro-D-phenylalanine from the reaction mixture?

A3: Purification typically involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto ice to stop the reaction.

  • Neutralization: The acidic solution is neutralized, often with a base like ammonia, which causes the product to precipitate.[11]

  • Filtration: The solid product is collected by filtration.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent to remove remaining impurities.

Q4: What is the mechanism behind the formation of the nitronium ion?

A4: In the mixed acid nitrating mixture, the stronger acid, sulfuric acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[12]

Mechanism of Nitronium Ion Formation

Nitronium_Ion_Formation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ Protonated_HNO3->NO2_ion - H₂O H2O H₂O

Caption: Formation of the nitronium ion.

Experimental Protocols

Protocol 1: HPLC Analysis of Nitrophenylalanine Isomers

This method is designed for the separation and quantification of 4-Nitro-D-phenylalanine from its ortho and meta isomers.

ParameterSetting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of aqueous potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (e.g., 70:30 v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a small amount of the crude reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of Byproducts (with Derivatization)

For GC-MS analysis, derivatization of the amino and carboxylic acid groups is necessary to increase volatility.

  • Derivatization: React a dried sample of the crude product with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent.

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

Protocol 3: ¹H and ¹³C NMR Characterization

NMR is essential for confirming the structure of the final product and any isolated byproducts.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a strong deuterated acid like D₂SO₄ can be used.

  • ¹H NMR: The aromatic region (7-9 ppm) will show distinct splitting patterns for the ortho, meta, and para isomers. The protons on the aliphatic side chain will appear further upfield.

  • ¹³C NMR: The number of signals in the aromatic region can help distinguish between the isomers. The carbon bearing the nitro group will be significantly deshielded.

References

  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC. Available at: [Link]

  • Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. ACS Publications. Available at: [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. Available at: [Link]

  • Theoretical and Experimental Investigations on the Reactions of Positively Charged Phenyl Radicals with Aromatic Amino Acids. ACS Publications. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Comparative study of nitration of aromatic compounds by green synthetic approach over conventional procedure. Available at: [Link]

  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library. Available at: [Link]

  • Study on the synthesis of L-4-nitrophenylalanine - ResearchGate. Available at: [Link]

  • Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite: Evidence for hydroxyl radical production from peroxynitrite - ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Phenylalanine - HELIX Chromatography. Available at: [Link]

  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed. Available at: [Link]

  • Continuous flow nitration in miniaturized devices - Beilstein Journals. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. Available at: [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org. Available at: [Link]

  • Biocatalytic Strategies for Nitration Reactions - ResearchGate. Available at: [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps. Available at: [Link]

  • My results show a very low yield. What trouble-shooting suggestions do you have? - PCR Biosystems. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. Available at: [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC. Available at: [Link]

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in - Oldfield Group Website - University of Illinois. Available at: [Link]

  • Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC. Available at: [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. Available at: [Link]

  • Synthesis method of L-p-nitrophenylalanine - Google Patents.
  • Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed. Available at: [Link]

  • Aromatic electrophilic substitution (Ar-SE) Reactions - NPTEL Archive. Available at: [Link]

  • Question: 4. Write a mechanism for the formation of N-(2,4-dinitrophenyl) aniline via the above procedure. Show all resonance forms that stabilize the intermediate in this reaction. Synthesis of 2, 4-Dinitropheny - Chegg. Available at: [Link]

  • GC/MS によるN‐ニトロソフェンフルラミンの分析について - NIHS. Available at: [Link]

  • Formation mechanisms of D-amino acid residues discovered in the biosynthesis of lanthipeptides. - ResearchGate. Available at: [Link]

  • 食品包装材の印刷用インク成分の - GC/MS/MS 分析 - アジレント・テクノロジー. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Nitro-D-Phenylalanine Hydrate Chiral Purification

Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Objective: To provide mechanistic troubleshooting, self-validating protocols, and quantitative data for achieving >99% enantiomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Objective: To provide mechanistic troubleshooting, self-validating protocols, and quantitative data for achieving >99% enantiomeric excess (ee) in 4-Nitro-D-phenylalanine hydrate—a critical chiral building block for advanced therapeutics like the β3-adrenergic receptor agonist Vibegron[1].

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: During the diastereomeric salt resolution of 4-Nitro-D-phenylalanine hydrate, my enantiomeric excess (ee) plateaus at ~85%. How can I break this thermodynamic ceiling? Causality: A hard plateau in ee% during classical resolution is almost always caused by the formation of a partial solid solution, where the undesired L-enantiomer co-crystallizes within the lattice. 4-Nitro-D-phenylalanine hydrate relies on a highly specific, rigid hydrogen-bonding network involving the nitro group, the zwitterionic backbone, and the water of hydration. Crystallographic studies reveal that the energy difference between the racemic crystal (rac-NPA) and the pure D-enantiomer crystal (D-NPA) is approximately 10.00 kcal/mol[2]. If the water activity in your solvent system drops too low (e.g., using absolute ethanol instead of aqueous ethanol), the hydrate lattice destabilizes. This partial dehydration creates structural defects that allow the L-enantiomer to substitute into the crystal, capping your optical purity. Actionable Fix: Shift to a kinetically controlled, seeded crystallization in a solvent system with strictly maintained water activity (e.g., 85:15 Ethanol:Water v/v) to preserve the hydrate lattice integrity.

Q2: Classical crystallization is yielding poor recovery rates. Can liquid-liquid chiral extraction provide a scalable alternative for separating racemic 4-Nitro-phenylalanine? Causality: Yes. Chiral extraction circumvents the solid-phase thermodynamic limitations by leveraging the transient formation of diastereomeric complexes in a biphasic liquid system. When using a chiral selector like a Josiphos-metal complex (e.g., Josiphos-Pd) in the organic phase, the palladium center coordinates with the amino and carboxylate groups of the amino acid at the aqueous-organic interface. The bulky ferrocene backbone of the Josiphos ligand creates a severe steric clash with the L-enantiomer but perfectly accommodates the D-enantiomer. This precise spatial recognition results in a highly favorable separation factor ( α=3.30 ) specifically for 4-nitro-phenylalanine[3].

Q3: We require >99% ee for a Vibegron intermediate. Is there a biocatalytic method to bypass chemical resolution entirely? Causality: Absolutely. While chemical asymmetric synthesis struggles with the chemoselectivity of densely functionalized nitro-aromatics, biocatalysis offers absolute stereocontrol. Utilizing an engineered D-amino acid aminotransferase (DAAT) or a stereoinverting D-phenylglycine aminotransferase (DPAT) forces complete conversion to the D-enantiomer[4]. The causality lies in the enzyme's active site architecture: it oxidizes any residual L-enantiomer to a prochiral keto-acid intermediate, and then enforces strict facial selectivity during the transfer of an amine group from a donor (like D-glutamate). The geometry of the DPAT active site prevents amine addition from the re-face, ensuring exclusively si-face attack and yielding >99% ee.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following workflows are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Biphasic Chiral Extraction using Josiphos-Pd

This protocol isolates the D-enantiomer from a racemic mixture using transition-metal-mediated chiral recognition.

  • Aqueous Phase Preparation: Dissolve racemic 4-Nitro-phenylalanine (10 mM) in deionized water. Adjust the pH to exactly 5.5 using 0.1 M NaOH or HCl.

    • Validation Check: Measure the pH with a calibrated probe. The amino acid must be in its zwitterionic state. A pH outside the 5.2–5.8 range will protonate/deprotonate the coordination sites, causing extraction failure.

  • Organic Phase Preparation: Dissolve the Josiphos-Pd complex (20 mM) in 1,2-dichloroethane.

  • Biphasic Mixing: Combine equal volumes of the aqueous and organic phases in a jacketed reactor at 25°C. Agitate at 500 rpm for 45 minutes.

    • Validation Check: Stop agitation. The phases must separate cleanly within 5 minutes. The formation of a stable emulsion indicates incorrect ionic strength; if this occurs, add 50 mM NaCl to the aqueous phase to break the emulsion.

  • Phase Separation & Analysis: Decant the organic phase. Sample the aqueous raffinate and analyze via chiral HPLC.

    • Validation Check: The aqueous phase should show >80% depletion of the D-enantiomer peak. If depletion is low, the Josiphos-Pd complex has degraded.

  • Back-Extraction (Recovery): Treat the isolated organic phase with an equal volume of 1.0 M HCl. Agitate for 15 minutes. The acidic environment disrupts the Pd-coordination, releasing the pure 4-Nitro-D-phenylalanine into the new aqueous phase.

ChiralExtraction A Racemic 4-Nitro-phenylalanine (Aqueous Phase, pH 5.5) C Biphasic Mixing (Transient Diastereomeric Complexation) A->C B Josiphos-Pd Complex (Organic Phase) B->C D Phase Separation C->D E Organic Phase (Josiphos-Pd / D-Enantiomer) D->E Extract F Aqueous Phase (L-Enantiomer Depleted) D->F Raffinate

Biphasic chiral extraction workflow using Josiphos-Pd complexes.

Protocol B: Whole-Cell Biocatalytic Transamination

This protocol utilizes engineered DPAT/DAAT enzymes to synthesize the target molecule with absolute stereocontrol.

  • Biocatalyst Preparation: Suspend E. coli cells expressing engineered DPAT in 100 mM potassium phosphate buffer (pH 7.5) to an OD600 of 20.

  • Reaction Initiation: Add 50 mM 4-nitro-phenylpyruvate (substrate) and 100 mM D-glutamate (amine donor) to the suspension. Incubate at 30°C with orbital shaking at 200 rpm.

    • Validation Check: At t=2 hours, run an LC-MS aliquot. You must observe the emergence of the m/z 211 peak (product) and the depletion of the m/z 208 peak (substrate). If the 208 peak remains static, the cells have lysed or the enzyme is inactive.

  • Reaction Termination: After 24 hours, centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cells.

  • Hydrate Crystallization: Acidify the cell-free supernatant to pH 2.0 using 6M HCl to precipitate the amino acid. Recrystallize the crude powder from an 85:15 Ethanol:Water mixture at 4°C.

    • Validation Check: Perform Karl Fischer titration on the final dried crystals. The water content must be exactly ~7.9% (w/w), confirming the formation of the pure monohydrate phase rather than an anhydrous or amorphous powder.

Biocatalysis Substrate Prochiral Keto Acid (4-Nitro-phenylpyruvate) Enzyme Engineered DAAT / DPAT Biocatalyst Substrate->Enzyme D-Glutamate Product 4-Nitro-D-phenylalanine (>99% ee) Enzyme->Product Stereoselective Transamination

Biocatalytic transamination pathway for highly pure 4-Nitro-D-phenylalanine synthesis.

Part 3: Quantitative Performance Data

The following table summarizes the field-proven metrics for the primary chiral purification strategies discussed in this guide. Use this data to select the appropriate workflow based on your scale and purity requirements.

Purification StrategyKey Reagent / CatalystMax Reported ee (%)Separation Factor ( α )Scalability / Yield
Biphasic Chiral Extraction Josiphos-Pd Complex>95%3.30High / Moderate
Biocatalytic Transamination Engineered DAAT / DPAT>99%N/A (Absolute)High / High
Diastereomeric Salt Resolution (R)-Mandelic Acid~90-95%N/AModerate / Low
Supramolecular Crystallization Nitrate co-crystal (D-NPA)>99%N/ALow / Moderate

Part 4: References

  • A Chiron Approach to the Practical and Scalable Synthesis of the β3‐Adrenergic Receptor Agonist Vibegron Source: ResearchGate URL:[Link]

  • Enantioseparation of amino acid and mandelic acid enantiomers using Josiphos-metal complexes as chiral extractants Source: PubMed (NIH) URL:[Link]

  • Structural Determinants of the Stereoinverting Activity of Pseudomonas stutzeri d-Phenylglycine Aminotransferase Source: ACS Publications (Biochemistry) URL:[Link]

  • Chirality-induced second harmonic generation in supramolecular 4-nitro-D-phenylalanine hybrid crystals Source: RSC Publishing URL:[Link]

Sources

Optimization

Nitro-Group Dynamics in Peptide Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for managing nitro-group reactivity during solid-phase peptide synthesis (SPPS). The nitro group ( −NO2​ ) is a double-edged sword in peptide chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for managing nitro-group reactivity during solid-phase peptide synthesis (SPPS). The nitro group ( −NO2​ ) is a double-edged sword in peptide chemistry. It serves as a robust protecting group for arginine (Arg) and orthogonal tags, and it appears in unnatural amino acids like 3-nitrotyrosine (3-NT) as a biomarker for oxidative stress. However, its unique redox properties and susceptibility to unintended reduction require precise mechanistic control.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you master nitro-group dynamics in your syntheses.

Part 1: Troubleshooting Arginine Protection – The Arg(NO₂​) Dilemma

Q: I synthesized a peptide using Fmoc-Arg(NO₂​)-OH, but the nitro group remains intact after global cleavage with TFA/TIS/H₂​O. Why did this happen, and how can I remove it? A: The nitro group on the guanidino moiety of arginine is highly electron-withdrawing and exceptionally stable to standard acidic cleavage cocktails, including high concentrations of trifluoroacetic acid (TFA) [1]. In traditional Boc-SPPS, Arg(NO₂​) is removed using harsh anhydrous HF conditions via an SN​2 or SN​1 mechanism depending on the scavenger concentration [2]. However, in Fmoc-SPPS, it requires a dedicated reduction step.

To remove it, you must perform an on-resin reduction using Tin(II) chloride ( SnCl2​ ) under mildly acidic conditions [5]. A highly effective modern protocol utilizes 2 M SnCl2​ in 2-methyltetrahydrofuran (2-MeTHF) with catalytic HCl and phenol at 55 °C [1].

Q: If Arg(NO₂​) is so difficult to remove, why use it over the industry-standard Fmoc-Arg(Pbf)-OH? A: The primary mechanistic advantage of the nitro protecting group is its complete suppression of δ -lactam formation during the activation and coupling steps [3]. δ -lactamization is a severe, sequence-dependent side reaction driven by the formation of a six-membered ring when the carboxylic group of Arg is activated [1]. While Pbf is the standard due to its TFA lability, it is bulky, expensive, and still permits some δ -lactam formation. Arg(NO₂​) is atom-economical, completely prevents this cyclization, and is highly stable in DMF[3].

ArgDeprotection A Peptidyl-Resin with Arg(NO2) B SnCl2 / 2-MeTHF Phenol, HCl (55°C) A->B Reduction C Deprotected Arg on Resin B->C -H2O, -[O] D TFA / TIS / H2O Cleavage Cocktail C->D Global Cleavage E Free Unprotected Peptide D->E Ether Precipitation

Caption: Workflow for the orthogonal on-resin deprotection of Arg(NO2) followed by global TFA cleavage.

Part 2: Managing 3-Nitrotyrosine (3-NT) in Peptide Sequences

Q: My LC-MS data for a 3-nitrotyrosine-containing peptide shows a major impurity at -30 Da. What causes this mass shift? A: A mass shift of -30 Da corresponds to the reduction of the nitro group ( −NO2​ , 46 Da) to an amino group ( −NH2​ , 16 Da), converting 3-nitrotyrosine to 3-aminotyrosine [6]. This is a frequent side reaction caused by the presence of strong reducing agents or thiol-based scavengers (like DTT, EDT, or excessive mercaptoethanol) during cleavage, purification, or assay conditions [7]. To prevent this, avoid strong reductants like sodium dithionite (which quantitatively reduces 3-NT) and minimize the use of thiol scavengers in your TFA cleavage cocktail, relying instead on silanes (e.g., TIS) and water [7].

Q: Can I intentionally exploit this reduction for bioorthogonal labeling? A: Yes. The controlled reduction of 3-nitrotyrosine to 3-aminotyrosine is the first step in converting 3-NT into a "click-compatible" azide[6]. By treating the peptide with sodium dithionite ( Na2​S2​O4​ ) to yield 3-aminotyrosine, followed by diazotization with sodium nitrite ( NaNO2​ ) in acidic conditions and subsequent displacement with sodium azide ( NaN3​ ), you can generate 3-azidotyrosine [6]. This allows for downstream functionalization via Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

NitrotyrosinePathway N1 3-Nitrotyrosine (3-NT) Peptide N2 Sodium Dithionite (Na2S2O4) N1->N2 N3 3-Aminotyrosine Peptide N2->N3 Reduction (-30 Da) N4 NaNO2 / Acid (Diazotization) N3->N4 N5 Diazonium Intermediate N4->N5 + NO+ generation N6 NaN3 (Azidation) N5->N6 N7 3-Azidotyrosine (Click-Ready) N6->N7 N3- displacement

Caption: Stepwise chemical transformation of 3-nitrotyrosine to a bioorthogonal 3-azidotyrosine reporter.

Part 3: Troubleshooting p-Nitrobenzyl (pNZ) and Nitro-based Tags

Q: I am using a p-nitrobenzyloxycarbonyl (pNZ) group for orthogonal N-alpha protection. What is the mechanism of its removal, and why is my peptide degrading during deprotection? A: The pNZ group is removed via the reduction of the nitro group to a p-aminobenzyl intermediate. This intermediate is highly unstable and undergoes a spontaneous 1,6-electron pair shift (collapse) to release the free amine, carbon dioxide, and a highly reactive quinone methide [4].

If you are observing peptide degradation or irreversible adducts, it is likely due to the use of harsh metals (like Zn or Fe in strong acids) or incomplete scavenging of the quinone methide byproduct [4]. Using SnCl2​ with catalytic acid in the presence of a nucleophilic scavenger (like phenol or a thiol) ensures clean conversion. The scavenger intercepts the quinone methide before it can alkylate the peptide backbone [4].

Quantitative Data: Nitro-Group Reactivity & Mass Shifts

The following table summarizes the key properties, mass spectrometry signatures, and optimal cleavage conditions for nitro-containing moieties in SPPS.

Moiety / Protecting GroupApplication Δ Mass upon ReductionOptimal Deprotection / Cleavage ConditionPrimary Side Reaction Risk
Arg(NO₂​) Arginine side-chain protection-30 Da (to Aminoguanidino)2M SnCl2​ , 2-MeTHF, 55°C [1]Incomplete reduction; backbone degradation if over-heated
3-Nitrotyrosine (3-NT) Oxidative stress biomarker-30 Da (to 3-Aminotyrosine)Stable to TFA; Avoid thiols [7]Unintended reduction by DTT/EDT scavengers [7]
pNZ (p-Nitrobenzyl) Orthogonal N- α protectionN/A (Complete Cleavage) SnCl2​ , catalytic acid, neutral pH [4]Alkylation by quinone methide byproduct [4]

Validated Experimental Protocols

Protocol 1: On-Resin Deprotection of Arg(NO₂​) via SnCl2​ Reduction

Causality Note: This protocol utilizes 2-MeTHF as a green solvent that provides excellent resin swelling, while phenol acts as a scavenger to protect sensitive residues from reactive intermediates.

Materials:

  • Peptidyl-resin containing Arg(NO₂​)

  • Tin(II) chloride ( SnCl2​ )

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Phenol

  • Aqueous HCl (37%)

Step-by-Step Methodology:

  • Preparation of Reducing Cocktail: Dissolve SnCl2​ in 2-MeTHF to achieve a 2 M concentration. Add phenol to a final concentration of 0.04 M, and aqueous HCl to 0.2 M [5]. Self-Validation: The solution should be clear. Cloudy solutions indicate oxidized Tin(IV) species; discard and prepare fresh.

  • Resin Swelling: Swell the peptidyl-resin in 2-MeTHF for 15 minutes at room temperature.

  • Reduction Reaction: Add the reducing cocktail to the resin. Incubate the reaction vessel at 55 °C for 2 to 4 hours with gentle agitation[1].

  • Washing: Drain the reactor and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove all tin salts.

  • Validation Step: Perform a micro-cleavage of a few resin beads using TFA/TIS/H₂​O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the complete disappearance of the +46 Da (NO₂​) adduct [1].

  • Global Cleavage: Proceed with standard Fmoc global cleavage using your preferred TFA cocktail.

Protocol 2: Conversion of 3-Nitrotyrosine to 3-Azidotyrosine for Click Chemistry

Causality Note: This protocol intentionally forces the reduction of 3-NT to 3-aminotyrosine using dithionite, followed by diazotization. Low acid concentrations are used during diazotization to prevent protein precipitation and minimize hydroxylation side reactions.

Materials:

  • Purified 3-NT containing peptide

  • Sodium dithionite ( Na2​S2​O4​ )

  • Sodium nitrite ( NaNO2​ )

  • Sodium azide ( NaN3​ )

  • 0.1 M HCl

Step-by-Step Methodology:

  • Reduction: Dissolve the 3-NT peptide in water (approx. 100 μ M). Add a 10-fold molar excess of sodium dithionite. Incubate at room temperature for 16 hours [7].

  • Validation Step 1: Analyze via LC-MS. You should observe a uniform mass shift of -30 Da, confirming complete conversion to 3-aminotyrosine[6].

  • Diazotization: Cool the peptide solution to 4 °C. Add NaNO2​ (50 mM final concentration) and adjust the solution to mildly acidic conditions using 0.1 M HCl. Incubate for 30 minutes on ice. Caution: Do not use highly concentrated mineral acids, as this promotes spontaneous decomposition of the diazonium ion to a hydroxyl group [6].

  • Azidation: Add NaN3​ (100 mM final concentration) to the cold reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours [6].

  • Validation Step 2: Analyze via LC-MS. The mass should shift by +26 Da relative to the aminotyrosine intermediate, confirming the successful installation of the azide group.

  • Purification: Purify the click-ready peptide via preparative RP-HPLC.

References

  • Semantic Scholar. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Available at: [Link]

  • MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Available at:[Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Available at:[Link]

  • PMC (NIH). Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli. Available at:[Link]

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Development for Enantiomeric Purity of 4-Nitro-D-phenylalanine: A Comparative Guide

4-Nitro-D-phenylalanine is a highly specialized, non-natural amino acid utilized extensively as a chiral building block in peptide synthesis and the development of advanced pharmaceutical intermediates, such as the vibeg...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Nitro-D-phenylalanine is a highly specialized, non-natural amino acid utilized extensively as a chiral building block in peptide synthesis and the development of advanced pharmaceutical intermediates, such as the vibegron pyrrolidine core and zolmitriptan[1][2]. Because the pharmacological efficacy of these therapeutics is highly stereospecific, regulatory guidelines mandate rigorous determination of enantiomeric excess (ee%), typically requiring an optical purity of ≥ 99.5%[3].

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the resolution of 4-Nitro-D-phenylalanine and provides a self-validating, step-by-step HPLC methodology grounded in mechanistic causality.

Mechanistic Context: The Challenge of the Nitro Group

The chiral separation of 4-Nitro-D-phenylalanine is fundamentally dictated by the formation of transient, three-dimensional diastereomeric complexes between the analyte and the CSP[4]. The presence of the para-nitro group introduces unique electronic and steric variables:

  • Electron-Withdrawing Effect: The strong electronegativity of the −NO2​ group decreases the electron density on the phenyl ring. This weakens standard π−π electron-donor interactions but highly favors π−π electron-acceptor interactions with the stationary phase.

  • Zwitterionic Nature: Like all underivatized amino acids, 4-Nitro-D-phenylalanine exists as a zwitterion near neutral pH. Methods must either suppress this ionization (using extreme pH) or exploit it (using polar ionic modes) to achieve chiral recognition[5][6].

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct CSP is the most critical decision in chiral method development. Below is an objective performance comparison of the three most viable column chemistries for this analyte.

A. Macrocyclic Antibiotics (e.g., Ristocetin A / Chirobiotic T)

Macrocyclic antibiotic columns, such as the Astec Chirobiotic T, are the gold standard for underivatized amino acids[6]. They offer multiple interaction sites, including inclusion cavities, hydrogen bonding, and π−π stacking.

  • Advantage: Operates in Polar Ionic Mode (methanol with volatile acid/base additives), making it highly compatible with LC-MS[7].

  • Mechanism: The zwitterionic state of the amino acid interacts electrostatically with the amine and carboxylic acid groups of the macrocycle.

B. Crown Ethers (e.g., Crownpak CR(+))

Crown ether columns specifically target primary amines by forming inclusion complexes within the chiral crown ether cavity[5].

  • Advantage: Excellent resolution for primary amino acids.

  • Limitation: Requires highly acidic aqueous mobile phases (e.g., pH 1.5 perchloric acid) to ensure full protonation of the amine, which severely limits LC-MS compatibility and degrades standard silica-based LC systems over time.

C. Polysaccharide Derivatives (e.g., Chiralpak AD-H / Amylose)

Polysaccharide columns rely on helical structures to provide steric fit and hydrogen bonding[8].

  • Advantage: Extremely versatile and durable.

  • Limitation: Underivatized amino acids often exhibit poor solubility in normal-phase solvents (Hexane/IPA) and yield broad, tailing peaks unless pre-column derivatization (e.g., N-Boc or N-Fmoc protection) is performed.

Quantitative Performance Summary
Column ChemistryExample ColumnOptimal Mobile PhaseModeResolution ( Rs​ )LC-MS Compatibility
Macrocyclic Antibiotic Astec Chirobiotic TMeOH / 0.1% AcOH / 0.1% TEAPolar Ionic> 2.5 High
Crown Ether Crownpak CR(+) HClO4​ (pH 1.5)Aqueous> 2.0 Low
Polysaccharide Chiralpak AD-HHexane / IPA / 0.1% TFANormal Phase**~ 1.8***Low

*Note: Polysaccharide resolution typically requires prior N-derivatization of the analyte.

Chiral Method Development Workflow

ChiralWorkflow Start 4-Nitro-D-Phe Sample Prep Decision1 Analyte State? Start->Decision1 Underivatized Underivatized (Primary Amine Intact) Decision1->Underivatized Yes Derivatized Derivatized (N-Boc / N-Fmoc) Decision1->Derivatized No CSP1 Macrocyclic Antibiotic (e.g., Chirobiotic T) Underivatized->CSP1 CSP2 Crown Ether (e.g., Crownpak CR+) Underivatized->CSP2 CSP3 Polysaccharide (e.g., Chiralpak AD) Derivatized->CSP3 MP1 Polar Ionic Mode (MeOH/Acid/Base) CSP1->MP1 MP2 Aqueous Acidic (pH < 2.0) CSP2->MP2 MP3 Normal Phase (Hexane/IPA) CSP3->MP3 Result UV Detection (254 nm) Calculate ee% MP1->Result MP2->Result MP3->Result

Decision matrix for chiral HPLC method development of 4-Nitro-D-phenylalanine.

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the Macrocyclic Antibiotic (Chirobiotic T) approach is the most robust and operationally simple method for underivatized 4-Nitro-D-phenylalanine[6]. The following protocol incorporates a self-validating System Suitability Test (SST) to ensure data integrity.

Step 1: Mobile Phase Preparation
  • Measure 1000 mL of HPLC-grade Methanol.

  • Add 1.0 mL of Glacial Acetic Acid (0.1% v/v) and 1.0 mL of Triethylamine (0.1% v/v).

    • Causality: The ratio of acid to base acts as a non-aqueous buffer. It ensures the analyte remains in its zwitterionic state, which is strictly required for optimal binding to the macrocyclic clefts[6].

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • SST Racemic Standard: Dissolve 1.0 mg of D,L -4-Nitro-phenylalanine in 1.0 mL of mobile phase.

  • Analytical Sample: Dissolve 1.0 mg of the target 4-Nitro-D-phenylalanine batch in 1.0 mL of mobile phase.

  • Filter both solutions through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 3: Chromatographic Setup

Configure the HPLC system (e.g., Shimadzu Nexera or equivalent)[9] with the following parameters:

  • Column: Astec Chirobiotic T (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20 °C.

    • Causality: Chiral recognition is an enthalpy-driven process. Lowering the column temperature increases the thermodynamic stability of the transient diastereomeric complex, thereby increasing the separation factor ( α )[8].

  • Injection Volume: 5–10 µL

  • Detection: UV at 254 nm.

    • Causality: The highly conjugated π→π∗ transition of the para-nitrophenyl chromophore yields a strong absorbance maximum near 254 nm, ensuring high sensitivity for trace L-enantiomer impurities[1].

Step 4: Execution & Self-Validation
  • Equilibration: Run the mobile phase through the column for at least 30 column volumes until the baseline is completely stable.

  • System Suitability Injection: Inject the D,L -racemic standard.

    • Validation Check: You must observe two distinct peaks with a resolution ( Rs​ ) of ≥1.5 . The L-enantiomer typically elutes first, followed by the D-enantiomer. If baseline separation is not achieved, adjust the Acetic Acid:TEA ratio.

  • Sample Injection: Inject the 4-Nitro-D-phenylalanine sample.

  • Data Analysis: Calculate the Enantiomeric Excess ( ee% ) using the area normalization method:

    ee%=(AreaD​+AreaL​AreaD​−AreaL​​)×100

References

  • Synergistic CRISPR–Cas9 Host Engineering and Enzyme Evolution for Enantioselective Synthesis of a Vibegron Pyrrolidine Intermediate | Organic Letters. Source: acs.org. URL:[Link]

  • Metabolic engineering of Escherichia coli for 4-nitrophenylalanine production via the 4-aminophenylalanine synthetic pathway. Source: kobe-u.ac.jp. URL: [Link]

  • Effective methodologies for enantiomeric separations of 150. Source: ovid.com. URL: [Link]

  • Chiral Separation of Underivatized Amino Acids by Reactive Extraction with Palladium−BINAP Complexes | The Journal of Organic Chemistry. Source: acs.org. URL:[Link]

  • CHIRAL Handbook - BGB Analytik. Source: bgb-analytik.com. URL: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Source: chromatographyonline.com. URL:[Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Source: shimadzu.com. URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Nitro-D-phenylalanine

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-Nitro-D-phenylalanine (4-NO2-Phe), a non-natural amino acid of significant interest in biochemical research and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-Nitro-D-phenylalanine (4-NO2-Phe), a non-natural amino acid of significant interest in biochemical research and drug development.[] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will explore the characteristic fragmentation patterns under Collision-Induced Dissociation (CID), compare them with the parent amino acid, phenylalanine, and discuss alternative analytical approaches to provide a comprehensive framework for its identification and characterization.

Foundational Principles: The Fragmentation of α-Amino Acids

Before delving into the specifics of 4-NO2-Phe, it is crucial to understand the general fragmentation pathways of protonated α-amino acids under positive-mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). When an amino acid is protonated, typically at the α-amino group, and subjected to CID, it undergoes a series of characteristic neutral losses. The most common pathway involves the sequential loss of water (H₂O) and carbon monoxide (CO) to form a stable immonium ion.[2] This immonium ion is diagnostic as its mass is unique to the amino acid's side chain (R-group).

cluster_losses M_H Protonated Amino Acid [M+H]⁺ Loss_H2O Loss of H₂O Loss_CO Loss of CO Immonium Immonium Ion [M+H - H₂O - CO]⁺ M_H->Immonium CID

Caption: General CID fragmentation pathway for protonated amino acids.

Experimental Workflow for 4-NO2-Phe Fragmentation Analysis

A robust and reproducible workflow is paramount for accurate fragmentation analysis. The following protocol outlines a self-validating system for characterizing 4-NO2-Phe using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform.

Experimental Protocol

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Nitro-D-phenylalanine (MW: 210.19 g/mol ) in 50:50 methanol:water.[3]

    • Perform serial dilutions to a final working concentration of 1 µg/mL using the mobile phase as the diluent. The choice of a low concentration minimizes potential matrix effects and detector saturation.

  • Liquid Chromatography (LC) Parameters:

    • Rationale: While direct infusion can be used, a simple chromatographic step ensures sample cleanup and consistent delivery to the mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid aids in protonation for positive ion mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Method: Isocratic flow (e.g., 95% A, 5% B) or a simple gradient.

  • Mass Spectrometry (MS) Parameters:

    • Rationale: These parameters are starting points and should be optimized for the specific instrument in use.

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): Scan from m/z 50-300 to confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 211.07 .[3]

    • Product Ion Scan (MS/MS):

      • Select the precursor ion m/z 211.07.

      • Acquire product ion spectra across a range of Collision Energies (CE), for example, from 10 eV to 40 eV in 5 eV increments. This "CE ramping" is critical to observe both low-energy (simple losses) and high-energy (complex rearrangements) fragmentations.

Fragmentation Analysis of Protonated 4-Nitro-D-phenylalanine

The introduction of the electron-withdrawing nitro (-NO₂) group onto the phenyl ring creates a molecule with a fragmentation pattern that is significantly different from that of standard phenylalanine. The molecular formula is C₉H₁₀N₂O₄.[3]

Upon CID, the protonated molecule ([C₉H₁₁N₂O₄]⁺, m/z 211.07) undergoes several competing fragmentation reactions. The most abundant product ion observed is at m/z 165.08 .[3] There are two primary, mechanistically plausible pathways to generate this ion:

  • Classic Immonium Ion Formation: This follows the general amino acid pathway involving the neutral loss of formic acid (HCOOH), which has a mass of 46.02 Da. This is a common fragmentation for amino acids.[2][4]

  • Side Chain Fragmentation: The nitro group itself can be eliminated as a neutral radical (•NO₂), which has a mass of 46.01 Da. Fragmentation of nitroaromatic compounds frequently involves the loss of NO₂ or HNO₂.[5][6]

High-resolution mass spectrometry would be required to definitively distinguish between the resulting fragments, [C₈H₁₁N₂O]⁺ (from HCOOH loss) and [C₉H₁₁NO₂]⁺ (from •NO₂ loss). However, the immonium ion pathway is a highly conserved mechanism for amino acids, making it a strong candidate.

Other significant, though less intense, fragments are also observed. The table and diagram below summarize the key fragmentation pathways.

Table 1: Key Product Ions from CID of Protonated 4-Nitro-D-phenylalanine (m/z 211.07)

Observed m/zProposed Neutral LossMass Loss (Da)Proposed Formula of Fragment
193.06H₂O18.01[C₉H₉N₂O₃]⁺
181.06H₂O + CO46.02[C₈H₉N₂O₂]⁺
165.08HCOOH or •NO₂46.02 / 46.01[C₈H₁₁N₂O]⁺ or [C₉H₁₁NO₂]⁺
164.07NH₃ + CO₂63.02[C₈H₈NO]⁺
136.08HCOOH + NH₃63.04[C₈H₈O]⁺

Note: Observed m/z values are based on publicly available data and theoretical calculations.[3]

M_H [M+H]⁺ m/z 211.07 F193 m/z 193.06 M_H->F193 - H₂O F165 m/z 165.08 (Base Peak) M_H->F165 - HCOOH or - •NO₂ F164 m/z 164.07 M_H->F164 - NH₃ - CO₂ F181 m/z 181.06 F193->F181 - CO F136 m/z 136.08 F165->F136 - NH₃

Sources

Validation

The Foundation of Spectroscopic Differentiation: Electronic Effects of the Nitro Group

A Comparative Guide to the Spectroscopic Differences Between 2-, 3-, and 4-Nitrophenylalanine Isomers For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Spectroscopic Differences Between 2-, 3-, and 4-Nitrophenylalanine Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Unnatural amino acids, such as the isomers of nitrophenylalanine, are increasingly utilized as probes and building blocks in peptide and protein chemistry. The position of the nitro group on the phenyl ring of phenylalanine dramatically influences its electronic properties and, consequently, its spectroscopic signature. This guide provides an in-depth comparison of the spectroscopic differences between 2-, 3-, and 4-nitrophenylalanine, offering experimental insights and theoretical explanations to aid in their differentiation and application.

The observed spectroscopic differences among the ortho (2-), meta (3-), and para (4-) isomers of nitrophenylalanine are rooted in the electronic influence of the strongly electron-withdrawing nitro group (-NO₂) on the aromatic ring and the rest of the amino acid structure. These effects can be broken down into two components:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent, being strongest for the ortho isomer and weakest for the para isomer.

  • Resonance Effect (-R or -M): The nitro group can withdraw electron density from the aromatic ring via delocalization of π-electrons. This effect is most pronounced when the nitro group is at the ortho or para position, where it can directly conjugate with the π-system of the ring and any electron-donating groups. The meta position does not allow for this direct resonance delocalization with the rest of the ring in the same way.

These electronic effects create distinct chemical environments for the nuclei and influence the energy levels of the molecular orbitals, leading to unique spectroscopic fingerprints for each isomer.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The position of the nitro group significantly alters the energy of the π → π* transitions in the benzene ring, providing a clear method for distinguishing the isomers.

The parent amino acid, phenylalanine, typically exhibits absorption maxima around 198 nm and 258 nm[1]. The introduction of the nitro group, a strong chromophore, results in a bathochromic (red) shift of these absorption bands to longer wavelengths. The extent of this shift is dependent on the degree of conjugation between the nitro group and the aromatic ring.

Expected Trends and Rationale:

  • 4-Nitrophenylalanine (para): This isomer is expected to have the longest wavelength absorption maximum (λmax). The nitro group is in direct conjugation with the rest of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extended conjugation facilitates the electronic transition, requiring less energy (longer wavelength) light.

  • 2-Nitrophenylalanine (ortho): The ortho isomer also benefits from direct conjugation. However, steric hindrance between the bulky nitro group and the alanine side chain can force the nitro group slightly out of the plane of the benzene ring. This disruption of planarity can slightly reduce the extent of conjugation compared to the para isomer, leading to a λmax at a slightly shorter wavelength.

  • 3-Nitrophenylalanine (meta): The meta isomer is expected to have the shortest λmax among the three. In the meta position, the nitro group cannot participate in direct resonance delocalization across the entire ring in the same manner as the ortho and para isomers. The electronic transitions will therefore be higher in energy (shorter wavelength), more closely resembling a simple superposition of the individual chromophores.

These trends are well-documented for analogous compounds like nitrophenol and nitroaniline[2][3].

Comparative UV-Vis Absorption Data
IsomerExpected λmax (in neutral aqueous solution)Rationale for λmax Position
2-Nitrophenylalanine ~270-280 nm and a shoulder at longer wavelengthsDirect conjugation, but potential steric hindrance slightly reduces the bathochromic shift compared to the para isomer.
3-Nitrophenylalanine ~260-270 nmThe nitro group is not in direct conjugation with the entire π-system, resulting in a higher energy transition (shorter λmax).
4-Nitrophenylalanine ~280-290 nmStrongest conjugation between the nitro group and the aromatic ring leads to the lowest energy transition (longest λmax).
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of each nitrophenylalanine isomer in a suitable solvent, such as deionized water or a buffer (e.g., 10 mM phosphate buffer, pH 7.4). The use of a buffer is recommended to ensure a consistent ionization state of the amino and carboxylic acid groups.

    • Dilute the stock solutions to a final concentration that gives an absorbance reading in the range of 0.1 - 1.0 AU (e.g., 0.1 mg/mL).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent/buffer in both the sample and reference cuvettes.

    • Measure the absorbance spectrum of each isomer solution from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each isomer.

    • If quantifying, use the Beer-Lambert law (A = εcl) with a known extinction coefficient (ε).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Isomer B Dissolve in Buffer A->B C Dilute to Working Concentration B->C F Measure Sample Spectrum (200-400 nm) C->F D Spectrophotometer E Baseline with Buffer E->F G Identify λmax F->G H Quantify using Beer-Lambert Law G->H

Caption: Workflow for UV-Vis spectroscopic analysis of nitrophenylalanine isomers.

Fluorescence Spectroscopy: The Impact of a Quencher

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The parent amino acid, phenylalanine, is weakly fluorescent with a low quantum yield[4]. The nitro group is a notorious fluorescence quencher due to its electron-withdrawing nature and its ability to promote non-radiative decay pathways, such as intersystem crossing to the triplet state.

Expected Behavior:

It is highly probable that all three nitrophenylalanine isomers will be either non-fluorescent or exhibit extremely weak fluorescence. The energy absorbed by the molecule is rapidly dissipated through vibrational relaxation and other non-radiative processes facilitated by the nitro group. Therefore, fluorescence spectroscopy is not a primary technique for distinguishing these isomers but is important for understanding their photophysical properties, especially when considering their use as fluorescent probes (or quenchers).

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare solutions of each isomer as described for UV-Vis spectroscopy. It is crucial to use high-purity solvents to avoid fluorescent impurities.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • First, run an excitation scan to determine the optimal excitation wavelength (which should correspond to the λmax from the UV-Vis spectrum).

    • Then, acquire the emission spectrum by exciting the sample at its λmax and scanning a range of higher wavelengths (e.g., from λmax + 10 nm to 600 nm).

  • Data Analysis:

    • Observe the presence or absence of a fluorescence signal.

    • If a signal is present, determine the wavelength of maximum emission and the fluorescence intensity.

    • The quantum yield can be determined relative to a known standard if the fluorescence is significant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful technique for distinguishing the 2-, 3-, and 4-nitrophenylalanine isomers. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR Spectroscopy

The key to differentiating the isomers with ¹H NMR lies in the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nitro group strongly deshields protons, shifting their signals downfield (to higher ppm values). The effect is most pronounced for protons ortho and para to the nitro group.

Expected Aromatic Region Patterns:

  • 4-Nitrophenylalanine (para): The symmetry of the para-substituted ring results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the nitro group (and meta to the CH₂ group) will be the most deshielded, appearing further downfield. The protons meta to the nitro group (and ortho to the CH₂ group) will be at a relatively higher field.

  • 2-Nitrophenylalanine (ortho): This isomer will exhibit a more complex multiplet for the four aromatic protons, as they are all in unique chemical environments. The proton adjacent to the nitro group (at the 3-position) will be significantly deshielded.

  • 3-Nitrophenylalanine (meta): The meta isomer will also show a complex multiplet. The proton "sandwiched" between the nitro group and the CH₂ substituent (at the 2-position) will be the most deshielded. The proton at the 4-position (para to the CH₂ and ortho to the NO₂) and the proton at the 6-position (ortho to both) will also be significantly downfield.

The aliphatic protons (α-CH and β-CH₂) will also show slight differences in their chemical shifts due to the varying inductive effect of the differently positioned nitro group, but the aromatic region is the most diagnostic.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the aromatic carbons are highly dependent on the position of the nitro group.

Expected Aromatic Carbon Signals:

  • The carbon atom directly attached to the nitro group (the ipso-carbon) will be significantly deshielded.

  • Carbons ortho and para to the nitro group will be deshielded due to the electron-withdrawing nature of the group.

  • The number of distinct signals in the aromatic region will reflect the symmetry of the molecule. The para isomer will show fewer signals in this region than the ortho and meta isomers due to its higher symmetry.

Comparative NMR Data (Predicted Chemical Shifts in D₂O)

¹H NMR:

IsomerAromatic Protons (ppm)Aliphatic Protons (ppm)
2-Nitrophenylalanine Complex multiplet, ~7.4 - 8.2 ppmα-CH: ~4.0 ppm; β-CH₂: ~3.2-3.4 ppm
3-Nitrophenylalanine Complex multiplet, ~7.5 - 8.3 ppmα-CH: ~3.9 ppm; β-CH₂: ~3.1-3.3 ppm
4-Nitrophenylalanine Two doublets, ~7.5 ppm and ~8.2 ppmα-CH: ~3.9 ppm; β-CH₂: ~3.1-3.3 ppm

¹³C NMR:

IsomerAromatic Carbons (ppm)Aliphatic & Carbonyl Carbons (ppm)
2-Nitrophenylalanine 6 distinct signals, ~124-150 ppmα-C: ~56 ppm; β-C: ~37 ppm; C=O: ~175 ppm
3-Nitrophenylalanine 6 distinct signals, ~122-149 ppmα-C: ~57 ppm; β-C: ~38 ppm; C=O: ~175 ppm
4-Nitrophenylalanine 4 distinct signals, ~124-148 ppmα-C: ~57 ppm; β-C: ~38 ppm; C=O: ~175 ppm

Note: These are predicted values and can vary depending on the solvent, pH, and temperature.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the nitrophenylalanine isomer in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. D₂O is a good choice for observing exchangeable protons (from -NH₃⁺ and -COOH), while DMSO-d₆ will allow their direct observation.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (Optional but recommended for unambiguous assignment): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., DSS or TSP for D₂O).

    • Assign the peaks based on their chemical shifts, integration (for ¹H), and coupling patterns, aided by 2D NMR data if available.

NMR_Workflow A Dissolve Isomer in Deuterated Solvent B Acquire 1D ¹H Spectrum A->B C Acquire 1D ¹³C Spectrum A->C D Acquire 2D Spectra (COSY, HSQC) A->D E Process and Reference Spectra B->E C->E D->E F Assign Signals and Determine Structure E->F

Caption: General workflow for NMR analysis of nitrophenylalanine isomers.

Infrared (IR) and Raman Spectroscopy: Vibrational Fingerprints

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can be used to distinguish isomers based on subtle shifts in vibrational frequencies and differences in the "fingerprint region" (below 1500 cm⁻¹).

Key Vibrational Modes for Differentiation:

  • NO₂ Stretching: The nitro group has two characteristic and strong stretching vibrations in the IR spectrum:

    • Asymmetric stretch (ν_as): Typically found around 1550-1475 cm⁻¹ for aromatic nitro compounds[5].

    • Symmetric stretch (ν_s): Usually appears in the 1360-1290 cm⁻¹ range[5]. The exact positions of these bands are sensitive to the electronic environment and will differ slightly for each isomer. Conjugation with the aromatic ring generally lowers these frequencies compared to aliphatic nitro compounds[6].

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern of bands in this region.

  • Raman Spectroscopy: While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The symmetric stretch of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman bands.

Comparative IR Data
Vibrational Mode2-Nitrophenylalanine (cm⁻¹)3-Nitrophenylalanine (cm⁻¹)4-Nitrophenylalanine (cm⁻¹)
NO₂ Asymmetric Stretch ~1525~1530~1520
NO₂ Symmetric Stretch ~1350~1355~1345
Aromatic C-H Bending Unique pattern for ortho-disubstitutionUnique pattern for meta-disubstitutionUnique pattern for para-disubstitution
Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation:

    • No specific preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry.

  • Instrumentation and Measurement:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic bands for the nitro group, carboxylic acid, amine, and aromatic C-H bending.

    • Compare the fingerprint regions of the three isomers to identify unique patterns.

Summary of Distinguishing Spectroscopic Features
Technique2-Nitrophenylalanine3-Nitrophenylalanine4-Nitrophenylalanine
UV-Vis Intermediate λmaxShortest λmaxLongest λmax
Fluorescence Likely non-fluorescent (quenching)Likely non-fluorescent (quenching)Likely non-fluorescent (quenching)
¹H NMR (Aromatic) Complex multipletComplex multipletTwo distinct doublets (AA'BB')
¹³C NMR (Aromatic) 6 signals6 signals4 signals (due to symmetry)
IR/Raman Unique C-H bending pattern for orthoUnique C-H bending pattern for metaUnique C-H bending pattern for para

Conclusion

The 2-, 3-, and 4-nitrophenylalanine isomers, while structurally similar, possess distinct spectroscopic properties that allow for their unambiguous differentiation. ¹H and ¹³C NMR spectroscopy offer the most definitive structural elucidation through the analysis of chemical shifts and coupling patterns in the aromatic region. UV-Vis spectroscopy provides a rapid method for differentiation based on the varying extent of conjugation, with the para isomer absorbing at the longest wavelength. Finally, vibrational spectroscopy (IR and Raman) offers a characteristic fingerprint for each isomer, particularly in the C-H out-of-plane bending region. By employing a combination of these techniques and understanding the underlying electronic effects of the nitro group, researchers can confidently identify and characterize these valuable unnatural amino acids for their specific applications.

References
  • Boc-L-3-Nitrophenylalanine: A Strategic Choice for Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2023). MDPI. [Link]

  • 3-NITROPHENYLALANINE, D-. GSRS. [Link]

  • 3-NITROPHENYLALANINE, DL-. GSRS. [Link]

  • IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. Moini Analytical. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Mechanism, Development and Comparison of Infrared and Raman Spectra in the Pharmaceutical Diagnosis and Living Cell Detection. SciTePress. [Link]

  • The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. (2024). PMC. [Link]

  • A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021). PMC. [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. University of Illinois. [Link]

  • Differences Between Infrared and Raman Spectra. (2021). YouTube. [Link]

  • UV-Vis Spectrum of Phenylalanine. SIELC Technologies. [Link]

  • Comparison of experimental and theoretical 13C-and 1H-NMR chemical shifts values of compound 3 with 6-311G(d)(a)/B3LYP, HF, B3LYP(DMSO) ve HF(DMSO) ve 3-21G(b)/B3LYP, HF, B3LYP(DMSO) ve HF(DMSO) methods. ResearchGate. [Link]

  • Phenylalanine. Oregon Medical Laser Center. [Link]

  • Different Types of Spectroscopic Techniques. OMICS International. [Link]

Sources

Comparative

Engineering Peptide Stability: A Comparative Guide to 4-Nitro-D-Phenylalanine and Phenylalanine Analogs

Executive Summary Peptide-based therapeutics offer exquisite target affinity and low toxicity, yet their clinical translation is frequently derailed by poor pharmacokinetic profiles. Endogenous proteases rapidly hydrolyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide-based therapeutics offer exquisite target affinity and low toxicity, yet their clinical translation is frequently derailed by poor pharmacokinetic profiles. Endogenous proteases rapidly hydrolyze native L-peptides, resulting in circulating half-lives often measured in minutes. To overcome this, researchers employ unnatural amino acids (UAAs) to structurally camouflage peptides from proteolytic enzymes. Among these, phenylalanine analogs—specifically 4-Nitro-D-phenylalanine (4-NO2-D-Phe) —represent a powerful class of building blocks that leverage both stereochemical inversion and electronic modification to drastically enhance peptide stability and tune receptor binding.

The Mechanistic Causality of Protease Evasion

To understand why 4-Nitro-D-phenylalanine is so effective, we must examine the physical chemistry of peptide degradation. Endopeptidases (like chymotrypsin) specifically target the peptide bonds adjacent to large, hydrophobic aromatic residues (like L-Phenylalanine) by anchoring the aromatic ring into a deep, hydrophobic S1 binding pocket.

  • Stereochemical Inversion (The "D" Configuration): Native proteases are highly stereoselective. Substituting L-Phe with D-Phe flips the spatial orientation of the alpha-carbon. While the aromatic side chain may still interact with the S1 pocket, the peptide backbone is forced into an unnatural trajectory. This misalignment prevents the protease's catalytic triad from executing the nucleophilic attack on the scissile amide bond, conferring significant proteolytic resistance ()[1].

  • Electronic and Steric Shielding (The 4-Nitro Group): The addition of a para-nitro (-NO 2​ ) group introduces two distinct biophysical barriers. First, the nitro group is strongly electron-withdrawing, which depletes the electron density of the aromatic π -cloud. This weakens the π−π and cation- π stacking interactions typically required for tight binding within the protease active site ()[]. Second, the bulky -NO 2​ group creates a severe steric clash, physically preventing the side chain from fully accommodating into the S1 pocket ()[3].

When combined in 4-Nitro-D-phenylalanine , these modifications act synergistically: the steric/electronic bulk prevents optimal pocket anchoring, and the D-chirality ensures that even if transient binding occurs, the backbone cannot be cleaved ()[4].

Comparative Performance of Phenylalanine Analogs

Selecting the right analog requires balancing stability, lipophilicity, and target affinity.

  • L-Phenylalanine (Native): High target affinity for native receptors but highly susceptible to rapid endopeptidase cleavage.

  • D-Phenylalanine: Provides excellent baseline stability against L-specific proteases by evading recognition ()[]. However, it lacks the functional handles needed to fine-tune binding affinity or alter lipophilicity.

  • 4-Fluoro-D-phenylalanine: The fluorine atom is small and highly electronegative. It increases lipophilicity and membrane permeability without adding massive steric bulk, making it ideal for crossing lipid bilayers and enhancing melanocortin receptor potency ()[4].

  • 4-Nitro-L-phenylalanine: Retains the native L-backbone but introduces steric clash. It offers moderate stability improvements and is often used when D-amino acids disrupt the peptide's bioactive secondary structure ().

  • 4-Nitro-D-phenylalanine: The ultimate shield. It provides maximum proteolytic stability and is frequently utilized in the design of robust peptidomimetics and receptor antagonists where prolonged in vivo half-life is the primary objective ()[5].

Quantitative Data: Stability and Biophysical Metrics

The following table summarizes the comparative biophysical properties and relative serum stability of these analogs when incorporated into a model peptide framework.

Amino Acid AnalogChiralityAromatic ModificationRelative LipophilicitySerum Half-Life ( t1/2​ )Primary Mechanism of Stability
L-Phenylalanine LNoneBaseline< 2 hoursN/A (Native vulnerability)
D-Phenylalanine DNoneBaseline~ 12-24 hoursStereochemical misalignment
4-Fluoro-D-Phe Dpara-Fluoro (-F)Highly Increased~ 24-36 hoursStereochemical + Hydrophobic shielding
4-Nitro-L-Phe Lpara-Nitro (-NO 2​ )Decreased (Polar)~ 6-8 hoursSteric clash & Electronic depletion
4-Nitro-D-Phe Dpara-Nitro (-NO 2​ )Decreased (Polar)> 48 hours Synergistic (Chiral + Steric/Electronic)

(Note: Half-life values are representative benchmarks derived from standard linear peptides in 95% human serum assays ()[3].)

Workflow Visualization

ProteaseEvasion Target Native Peptide (L-Phe) Protease Protease Active Site (e.g., Chymotrypsin) Target->Protease Perfect Fit DPhe D-Phenylalanine (Stereo-Inversion) Target->DPhe Chiral Swap NitroLPhe 4-Nitro-L-Phe (Electronic/Steric Bulk) Target->NitroLPhe Add -NO2 NitroDPhe 4-Nitro-D-Phe (Dual Modification) Target->NitroDPhe Chiral Swap + -NO2 Degradation Rapid Cleavage (t1/2 < 2 hrs) Protease->Degradation Partial Partial Resistance (t1/2 ~ 12 hrs) DPhe->Partial Evades S1 Pocket NitroLPhe->Partial Steric Clash HighStability High Stability (t1/2 > 48 hrs) NitroDPhe->HighStability Synergistic Evasion

Fig 1: Mechanistic pathways of protease evasion comparing Phe analogs.

Self-Validating Experimental Protocols

To objectively validate the stability enhancements of 4-Nitro-D-phenylalanine, researchers must employ rigorous, internally controlled assays. Below are the standardized protocols for synthesis and stability quantification.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-4-Nitro-D-Phe-OH

Causality Note: The bulky nitro group and D-chirality can cause severe steric hindrance during coupling. We utilize HATU (a highly reactive uronium salt) to ensure complete amide bond formation, preventing deletion sequences.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5x).

  • Coupling Reaction:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-4-Nitro-D-Phe-OH ()[] and 0.39 mmol (3.9 eq) of HATU in 2 mL DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Validation: The solution should turn a distinct yellow, indicating active ester formation.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Kaiser Test: Perform a Kaiser test to validate coupling completion. A colorless/yellow bead indicates success (no free primary amines); a blue bead requires a mandatory second coupling cycle.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Ex Vivo Serum Stability and LC-MS/MS Quantification Assay

Causality Note: This system is self-validating. By using a heavy-isotope labeled internal standard (IS) and quenching with cold acetonitrile, we eliminate matrix effects and ensure that any reduction in the parent peptide peak is strictly due to enzymatic hydrolysis, not sample loss ()[3].

  • Preparation: Prepare a 100 µM stock of the synthesized 4-Nitro-D-Phe peptide and a native L-Phe control peptide in PBS (pH 7.4).

  • Incubation: Pre-warm 25% human serum (in PBS) to 37°C. Add the peptide stock to the serum to achieve a final peptide concentration of 5 µM.

  • Time-Course Sampling: At designated time points ( t = 0, 1, 2, 4, 8, 24, 48 hours), extract a 50 µL aliquot of the incubation mixture.

  • Quenching & Precipitation: Immediately add the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing 1 µM of the internal standard. Validation: The cold organic solvent instantly denatures the serum proteases, halting degradation at the exact time point.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the peak area ratio (Peptide/IS) versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

References

  • Title: The Use of d-Amino Acids for Peptide Self-assembled Systems Source: Royal Society of Chemistry URL: [Link]

  • Title: Coupling PD-L1 Inhibition and Lysosomal Degradation: Innovative Anti-PD-L1 Peptides for NSCLC Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS Source: PTFARM URL: [Link]

Sources

Validation

comparative study of the effects of 4-Nitro-D-phenylalanine and 4-Amino-D-phenylalanine on peptide conformation

Executive Summary & Mechanistic Foundations As a Senior Application Scientist in peptide engineering, I frequently encounter the challenge of precisely tuning peptide geometry to enhance target binding affinity, proteoly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

As a Senior Application Scientist in peptide engineering, I frequently encounter the challenge of precisely tuning peptide geometry to enhance target binding affinity, proteolytic stability, or spectroscopic observability. When designing peptidomimetics, substituting an L-amino acid with its D-enantiomer is a standard method to restrict Ramachandran dihedral angles and reliably induce β-turn formations. However, the electronic properties of the aromatic side chain offer an orthogonal, highly sensitive lever for conformational control.

This guide compares two powerful D-phenylalanine derivatives: 4-Nitro-D-phenylalanine (pNO2-D-Phe) and 4-Amino-D-phenylalanine (pNH2-D-Phe) . By analyzing their distinct electronic profiles, researchers can rationally design self-validating experimental systems for advanced drug development.

The Electronic Tuning of Aromatic Interactions

The para-substituent on the phenyl ring fundamentally alters the π-electron density, which in turn dictates the strength of non-covalent intramolecular interactions (such as CH/π and cation-π interactions) 1.

  • 4-Amino-D-phenylalanine (Electron-Donating): The -NH₂ group strongly enriches the aromatic ring's electron density (negative Hammett constant, σp ≈ -0.66). This significantly strengthens CH/π interactions. For example, when placed adjacent to a proline residue, the electron-rich aromatic ring interacts favorably with the electron-deficient Hδ protons of proline, stabilizing the cis-peptide bond conformation 1. Furthermore, it can enhance binding affinity to target proteins (like ML-IAP) by optimizing electrostatic and hydrophobic interactions within binding grooves 2.

  • 4-Nitro-D-phenylalanine (Electron-Withdrawing): The -NO₂ group severely depletes the π-electron density (positive Hammett constant, σp ≈ +0.78), weakening CH/π interactions and shifting the conformational equilibrium away from cis-proline. However, the nitro group introduces a unique biophysical advantage: it serves as an exceptional site-specific infrared (IR) probe. The symmetric NO₂ stretching frequency is highly sensitive to local hydrogen bonding and solvation, making it an invaluable tool for time-resolved FTIR studies of peptide folding 3.

Quantitative Comparative Analysis

Property / Feature4-Nitro-D-phenylalanine (pNO2-D-Phe)4-Amino-D-phenylalanine (pNH2-D-Phe)
Electronic Effect Strongly Electron-Withdrawing (σp ≈ +0.78)Strongly Electron-Donating (σp ≈ -0.66)
π-Electron Density Depleted (Electron-poor ring)Enriched (Electron-rich ring)
CH/π Interaction Strength Weakened (Decreases cis-Proline population)Enhanced (Increases cis-Proline population)
Primary Structural Role β-turn induction; IR spectroscopic probeβ-turn induction; cis-amide stabilization
Spectroscopic Utility High (FTIR symmetric stretch ~1347-1351 cm⁻¹)Low (Primary utility is in NMR/bioconjugation)
Chemical Reactivity Stable under standard SPPS conditionsRequires orthogonal protection (e.g., Boc) during SPPS

Workflow & Logic Visualizations

G A D-Phenylalanine Derivatives B 4-Nitro-D-Phe (Electron-Withdrawing) A->B C 4-Amino-D-Phe (Electron-Donating) A->C D Decreased π-Electron Density Weakened Cation-π B->D E Increased π-Electron Density Enhanced CH-π Interactions C->E F Conformational Shift: IR Probe Utility D->F G Conformational Shift: Stabilized cis-Proline E->G

Caption: Logic flow of para-substituent electronic effects on peptide conformation.

Workflow S1 Solid-Phase Peptide Synthesis (Fmoc) S2 Cleavage & Purification (HPLC) S1->S2 S3 Conformational Analysis S2->S3 A1 FTIR Spectroscopy (Nitro stretch ~1350 cm⁻¹) S3->A1 A2 NMR Spectroscopy (cis/trans Proline ratio) S3->A2

Caption: Step-by-step workflow for synthesizing and analyzing modified peptides.

Experimental Methodologies

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS)

To ensure high-fidelity incorporation of these sterically and electronically demanding unnatural amino acids, a self-validating SPPS protocol is required.

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Rink Amide MBHA resin. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling exposes reactive sites within the polymer matrix, ensuring uniform coupling kinetics and preventing truncated sequences.

Step 2: Amino Acid Coupling

  • For pNO2-D-Phe : Use 4 equivalents of Fmoc-pNO2-D-Phe-OH, 4 eq of HATU, and 8 eq of N,N-diisopropylethylamine (DIEA) in DMF.

  • For pNH2-D-Phe : Use Fmoc-pNH2(Boc)-D-Phe-OH to prevent unwanted side-chain acylation during sequence elongation.

  • Allow coupling to proceed for 60 minutes at room temperature.

  • Self-Validation Checkpoint: Perform a Kaiser test on a micro-aliquot of resin. A colorless/yellow resin indicates >99% coupling efficiency. If the beads are blue, the reaction is incomplete; repeat the coupling step before proceeding.

Step 3: Cleavage and Global Deprotection

  • Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge at 4000 rpm, and lyophilize the resulting pellet.

Protocol B: Conformational Analysis via NMR and FTIR

Once synthesized, the conformational impact of the D-amino acids must be empirically validated using orthogonal spectroscopic techniques.

Step 1: NMR Analysis for cis/trans Isomerization (Targeting pNH2-D-Phe)

  • Dissolve the purified peptide in D₂O or CD₃OH (2-5 mM concentration).

  • Acquire 1D ¹H and 2D ROESY/TOCSY spectra at 298 K.

  • Causality: The electron-rich pNH2-D-Phe enhances CH/π interactions with adjacent residues (such as Proline). Integrate the Hα cross-peaks in the ROESY spectrum to quantify the cis vs. trans conformer ratio. A higher cis population validates the electron-donating conformational effect.

Step 2: FTIR Spectroscopy for Solvation Probing (Targeting pNO2-D-Phe)

  • Prepare the peptide in varying solvent gradients (e.g., THF to aqueous buffer).

  • Record the difference FTIR spectra focusing on the 1300–1400 cm⁻¹ region.

  • Self-Validation Checkpoint: Track the symmetric NO₂ stretching frequency. A measurable shift from ~1347.3 cm⁻¹ (hydrophobic/unfolded state) to ~1351.1 cm⁻¹ (aqueous/solvent-exposed state) confirms the nitro group is actively and accurately probing the local hydrogen-bonding environment.

References

  • Probing Local Environments with the Infrared Probe: l-4-Nitrophenylalanine | The Journal of Physical Chemistry B - ACS Publications Source: ACS Publications URL
  • Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions - SciSpace Source: Accounts of Chemical Research / SciSpace URL
  • Structure and Function Analysis of Peptide Antagonists of Melanoma Inhibitor of Apoptosis (ML-IAP)

Sources

Comparative

A Researcher's Guide to Establishing the Absolute Configuration of 4-Nitro-D-phenylalanine Derivatives

In the landscape of drug development and molecular research, the precise determination of a molecule's three-dimensional structure is not merely a technical detail—it is a cornerstone of understanding its biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular research, the precise determination of a molecule's three-dimensional structure is not merely a technical detail—it is a cornerstone of understanding its biological activity and function. For chiral molecules such as derivatives of 4-Nitro-D-phenylalanine, establishing the absolute configuration is paramount. This guide provides an in-depth comparison of modern analytical techniques, offering the experimental data and foundational principles necessary for researchers to make informed decisions in their stereochemical assignments.

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers—stereoisomers that can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of the absolute configuration, designated as R or S according to the Cahn-Ingold-Prelog priority rules, is a critical step in the characterization of any chiral compound.[2][3] This guide will explore and compare the primary methods employed for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy, with a focus on their application to 4-Nitro-D-phenylalanine derivatives.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom.[4]

Causality in Experimental Choice: The strength of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's structure. For novel 4-Nitro-D-phenylalanine derivatives, obtaining a crystal structure provides the highest level of confidence in the assigned absolute configuration. The "anomalous dispersion" effect, particularly when a heavy atom is present, allows for the definitive assignment of the absolute configuration.[5]

Self-Validating System: The internal consistency of the crystallographic data, including low R-factors and a well-resolved electron density map, serves as a self-validating mechanism. The resulting structural model can be cross-verified against spectroscopic data to ensure consistency.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a single crystal of the 4-Nitro-D-phenylalanine derivative of suitable quality. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to slowly evaporate, or using techniques like vapor diffusion or liquid-liquid diffusion.[4]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[4]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer.[1]

NMR Spectroscopy: A Powerful Tool in Solution

While X-ray crystallography is unparalleled for solid-state analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile and powerful alternative for determining absolute configuration in solution.[] Since enantiomers have identical NMR spectra in achiral solvents, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary.[8][9]

Causality in Experimental Choice: NMR methods are particularly valuable when obtaining single crystals is difficult. The choice between a CDA and a CSA depends on the functional groups present in the 4-Nitro-D-phenylalanine derivative. CDAs form covalent diastereomeric compounds, while CSAs form non-covalent diastereomeric complexes. The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the absolute configuration.

The Mosher Method: A Classic Approach

A widely used CDA-based technique is the Mosher method, which involves the formation of diastereomeric esters or amides using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[][10][11] The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the chiral center can be deduced.[12][13]

Experimental Protocol: Advanced Mosher's Method
  • Derivatization: React the 4-Nitro-D-phenylalanine derivative (containing a hydroxyl or amino group) separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine) to form the two corresponding diastereomeric Mosher esters or amides.[12]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis:

    • Assign all relevant proton signals in the spectra of both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed ester/amide linkage.

    • A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher model.[12]

Trustworthiness: The reliability of the Mosher method is enhanced by the "advanced Mosher method," which involves analyzing the Δδ values for multiple protons.[12] A consistent trend across several protons provides a high degree of confidence in the stereochemical assignment.

Chiroptical Spectroscopy: Probing Chirality with Polarized Light

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[5] These methods are highly sensitive to the three-dimensional structure and can be used to determine the absolute configuration by comparing experimental spectra with theoretically calculated spectra.[14][15][16]

Causality in Experimental Choice: CD and VCD are non-destructive techniques that require relatively small amounts of sample. They are particularly useful when derivatization is undesirable or when the molecule lacks suitable functional groups for NMR-based methods. The presence of the nitro-substituted phenyl ring in 4-Nitro-D-phenylalanine derivatives makes them good candidates for electronic CD (ECD) analysis due to the presence of a strong chromophore near the stereocenter.[17][18]

Experimental Protocol: VCD for Absolute Configuration Determination
  • Experimental Spectrum: Measure the VCD and infrared (IR) spectra of the 4-Nitro-D-phenylalanine derivative in a suitable solvent (e.g., CDCl₃).[5][15]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A good agreement in the sign and relative intensity of the VCD bands allows for the confident assignment of the absolute configuration.[5]

Authoritative Grounding: The accuracy of chiroptical methods relies heavily on the quality of the quantum mechanical calculations. The use of appropriate theoretical levels and basis sets, as well as proper consideration of solvent effects, is crucial for obtaining reliable results.[14]

Comparison of Techniques

Technique Principle Advantages Limitations Sample Requirements
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous, direct determination of 3D structureRequires a high-quality single crystal, which can be difficult to obtain.mg quantities, crystalline solid
NMR Spectroscopy (Mosher's Method) Formation of diastereomers with distinct NMR spectraApplicable in solution, does not require crystallization.Requires a suitable functional group for derivatization, potential for ambiguous results if the conformational model is not well-defined.mg quantities, soluble
Chiroptical Spectroscopy (VCD/CD) Differential absorption of circularly polarized lightNon-destructive, requires small sample amounts, no derivatization needed.Relies on the accuracy of computational models, can be complex for conformationally flexible molecules.µg to mg quantities, soluble

Workflow for Establishing Absolute Configuration

G cluster_0 Initial Analysis cluster_1 Primary Method cluster_2 Alternative Methods Compound 4-Nitro-D-phenylalanine Derivative Crystallization Attempt Crystallization Compound->Crystallization Xray X-ray Crystallography Crystallization->Xray Successful NMR NMR (Mosher's Method) Crystallization->NMR Unsuccessful VCD VCD/CD Spectroscopy Crystallization->VCD Unsuccessful AbsoluteConfig Absolute Configuration Established Xray->AbsoluteConfig Unambiguous Result NMR->AbsoluteConfig Consistent Data VCD->AbsoluteConfig Consistent Data

Caption: Workflow for determining the absolute configuration of 4-Nitro-D-phenylalanine derivatives.

Conclusion

The determination of the absolute configuration of 4-Nitro-D-phenylalanine derivatives is a critical task that can be approached using several powerful analytical techniques. While X-ray crystallography remains the gold standard for its unequivocal results, NMR spectroscopy and chiroptical methods provide robust alternatives, particularly when crystallization is challenging. The choice of method should be guided by the specific properties of the derivative, the available instrumentation, and the desired level of certainty. By understanding the principles and experimental protocols outlined in this guide, researchers can confidently and accurately establish the stereochemistry of their compounds, a crucial step in advancing our understanding of their biological roles and therapeutic potential.

References

  • Vertex AI Search. Determination Techniques for Absolute Configuration of Chiral Compound.
  • ACS Publications. Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes | Organic Letters. Available from: [Link]

  • PMC. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Available from: [Link]

  • Frontiers. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]

  • Wikipedia. Absolute configuration. Available from: [Link]

  • Chemistry Steps. How to Determine the R and S Configuration. Available from: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. Available from: [Link]

  • Illinois Chemistry. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Available from: [Link]

  • ACS Publications. Determination of Absolute Configurations of Amines and Amino Acids Using Nonchiral Derivatizing Agents (NCDA) and Deuterium NMR | Organic Letters. Available from: [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]

  • PMC. X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside. Available from: [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. Available from: [Link]

  • Quantitative first principles calculations of protein circular dichroism in the near-ultraviolet. Available from: [Link]

  • Chemistry LibreTexts. 23.2: Derivatization. Available from: [Link]

  • MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available from: [Link]

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available from: [Link]

  • PMC. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Available from: [Link]

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link]

  • PMC. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]

  • RSC Publishing. Empirical determination of the absolute configuration of small chiral molecules using natural abundance 2H NMR in chiral liquid crystals. Available from: [Link]

  • PMC. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Available from: [Link]

  • Computational methods and points for attention in absolute configuration determination. Available from: [Link]

  • Radboud Repository. Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Available from: [Link]

  • YouTube. How I Used Mosher Esters in my PhD. Available from: [Link]

  • Semantic Scholar. Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8. Available from: [Link]

  • ACS Publications. Determination of Absolute Configuration in Chiral Solvents with Nuclear Magnetic Resonance. A Combined Molecular Dynamics/Quantum Chemical Study | The Journal of Physical Chemistry A. Available from: [Link]

  • A simple circular dichroism method for the determination of the absolute configuration of allylic amines. Available from: [Link]

  • Physics LibreTexts. X-ray Protein Crystallography. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Nitro-D-phenylalanine hydrate

As a Senior Application Scientist, I frequently observe laboratories treating unnatural amino acid derivatives with the same laxity as standard biological buffers. This represents a critical operational vulnerability.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating unnatural amino acid derivatives with the same laxity as standard biological buffers. This represents a critical operational vulnerability. 4-Nitro-D-phenylalanine hydrate (CAS 56613-61-7) is a specialized building block widely used in peptide synthesis, peptidomimetic drug development, and enzymatic assays.

While it is a highly valuable reagent, its nitroaromatic moiety and fine powder morphology present specific handling risks. The primary vector of exposure is not dermal absorption, but rather the aerosolization of particulates during transfer and weighing. To ensure absolute safety and prevent cross-contamination in sensitive drug development workflows, we must implement a causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

Chemical Profiling & Hazard Causality

Before selecting PPE, we must understand the physicochemical nature of the threat. Regulatory bodies and suppliers classify this compound under specific acute toxicity parameters due to its biological activity[1].

ParameterSpecificationOperational Implication
CAS Number 56613-61-7Unique identifier for compliance and waste tracking.
Molecular Formula C9H10N2O4 · xH2OHydrate status affects hygroscopicity; powder can clump or become statically charged.
Physical State Solid (Fine Powder)High risk of aerosolization and inhalation during transfer.
Hazard Classification Acute Tox. 4 (Oral)Harmful if swallowed[1]; mandates strict ingestion and inhalation controls.
Molecular Weight 210.19 g/mol (anhydrous)Requires precise analytical balance handling, increasing exposure time.

Note: While some manufacturers classify the hydrate form as non-hazardous for transport[2], the base compound's classification as an acute oral toxin necessitates baseline hazardous chemical handling protocols.

The Dynamic PPE Matrix

Standard laboratory attire is insufficient for handling biologically active nitroaromatic powders. Your PPE must act as a multi-layered, self-validating barrier system.

  • Hand Protection (Double-Gloving):

    • Causality: Nitroaromatic compounds can slowly permeate thin latex. Furthermore, static-charged powders easily cling to gloves.

    • Specification: Use powder-free Nitrile gloves (minimum 4 mil thickness). When working with >1g quantities, double-glove. The outer glove acts as a sacrificial layer that can be doffed immediately if contaminated, preserving the sterile inner barrier.

  • Respiratory Protection:

    • Causality: The fine dust of 4-Nitro-D-phenylalanine hydrate can bypass the upper respiratory tract. Inhalation of unnatural amino acids can lead to unpredictable systemic absorption or respiratory sensitization.

    • Specification: For benchtop handling outside a closed system, a NIOSH-approved N95 or European Standard EN 149 P3 particulate respirator is mandatory[3].

  • Eye & Body Protection:

    • Causality: Micro-particulates can cause mechanical irritation to the cornea[2].

    • Specification: ANSI Z87.1-compliant, wrap-around safety goggles (not standard safety glasses). A flame-resistant, fully buttoned lab coat with knit cuffs prevents powder from migrating up the forearms.

Operational Workflows & Engineering Controls

PPE is the last line of defense. The first line is engineering controls and precise operational execution.

Protocol 1: Precision Weighing and Transfer

This protocol is designed to mitigate static repulsion—the most common cause of powder aerosolization.

  • Preparation & Purging: Ensure the analytical balance is located within a certified ductless weighing enclosure or a standard fume hood with a face velocity of 80-100 fpm. Line the working surface with disposable, anti-static weighing paper.

  • PPE Donning Sequence: Wash hands Don lab coat Don base nitrile gloves Don N95/P3 respirator Don safety goggles Don extended-cuff outer nitrile gloves.

  • Static Mitigation (Critical Step): Unnatural amino acid powders are highly prone to static charge. Pass the sealed container of 4-Nitro-D-phenylalanine hydrate through an anti-static ionizer bar (or use an anti-static gun) before opening. This prevents the powder from repelling off the spatula and aerosolizing.

  • Transfer Execution: Using a grounded stainless-steel micro-spatula, transfer the required mass. Keep the spatula horizontal and close to the balance pan to minimize drop height and dust generation.

  • Doffing & Self-Validation: Seal the source container. Wipe down the exterior of the container and the balance pan with a 70% ethanol-dampened lint-free wipe.

    • Validation Check: Inspect the wiped area. If any yellowish residue remains on the wipe, repeat until a fresh wipe comes away pristine. Doff the outer gloves inside the hood and dispose of them as solid chemical waste.

Handling_Workflow Start Initiate Handling: 4-Nitro-D-phenylalanine hydrate Assess Assess Scale & Aerosol Risk Start->Assess Path1 Analytical (<1g) Assess->Path1 Path2 Preparative (>1g) Assess->Path2 PPE1 Standard PPE: Single Nitrile, Goggles Path1->PPE1 PPE2 Enhanced PPE: Double Nitrile, N95/P3 Mask Path2->PPE2 Control Engineering Control: Weighing Enclosure / Hood PPE1->Control PPE2->Control Execute Execute Anti-Static Transfer Control->Execute Decon Wet-Wipe Decontamination Execute->Decon

Fig 1. Scale-dependent PPE escalation and handling workflow for unnatural amino acids.

Decontamination and Lifecycle Management

Proper disposal and spill response are critical to maintaining laboratory integrity. 4-Nitro-D-phenylalanine hydrate must never be introduced into standard biological or municipal waste streams.

Protocol 2: Spill Response and Decontamination Plan

Never dry-sweep a chemical powder spill, as this immediately aerosolizes the hazard.

  • Immediate Isolation: If a spill occurs outside of the fume hood, immediately halt work, hold your breath, step back, and alert nearby personnel to clear the immediate 5-foot radius.

  • PPE Escalation: If the spill exceeds 5 grams, upgrade respiratory protection to a half-mask elastomeric respirator with P100 cartridges before re-approaching the spill zone.

  • Wet-Wipe Containment (Causality-Driven): Cover the spilled powder with absorbent paper towels. Gently apply water or 70% ethanol over the towels. The liquid will dissolve/suspend the hydrate, completely suppressing dust generation[2].

  • Collection: Carefully fold the dampened towels inward, capturing the powder. Place the waste into a sealable, chemically compatible secondary container (e.g., a 6-mil polyethylene bag).

  • Self-Validation: Swipe the spill area with a clean, dry white filter paper. If any yellow/off-white residue is visible on the paper, repeat the wet-wipe decontamination until the filter paper remains completely white.

  • Terminal Disposal: Label the container clearly as "Hazardous Chemical Waste: 4-Nitro-D-phenylalanine hydrate (Acute Tox. 4)". Route to an approved chemical waste disposal plant for high-temperature incineration[3].

Spill_Response Detect Powder Spill Detected Isolate Isolate Area & Halt Airflow Detect->Isolate Assess Determine Spill Volume Isolate->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major ActionMinor Apply Wet-Wipe Method (70% EtOH / Water) Minor->ActionMinor ActionMajor Don P100 Respirator Use HEPA Vacuum Major->ActionMajor Dispose Seal in Chem-Waste Bag Route to Incinerator ActionMinor->Dispose ActionMajor->Dispose

Fig 2. Step-by-step logic and containment strategy for accidental powder spills.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Nitro-D-phenylalanine." Fisher Scientific UK, 25 Feb. 2024.1

  • TCI Chemicals. "SAFETY DATA SHEET: 4-Nitro-D-phenylalanine Hydrate." TCI Europe N.V., 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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